(+)-Xestospongin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEURJNEIZLTJG-BZFKMGMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]3[C@H]2O[C@H]1CCCCCCC4(CCCN5[C@@H]4O[C@@H](CCCCCC3)CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of (+)-Xestospongin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Xestospongin B is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), a crucial intracellular calcium channel. Its unique macrocyclic bis-1-oxaquinolizidine alkaloid structure has made it a valuable pharmacological tool for studying Ca²⁺ signaling pathways and a lead compound in drug discovery. This technical guide provides an in-depth exploration of the origin of this compound, covering its natural source, isolation, biosynthesis, and chemical synthesis.
Natural Source and Discovery
This compound is a natural product isolated from the marine sponge Xestospongia exigua . This sponge belongs to the family Petrosiidae and is found in various marine environments.
Initial Discovery: The xestospongins, including Xestospongin B, were first reported in 1984 by Masashi Nakagawa and his collaborators.[1] They isolated these novel vasodilative compounds from a specimen of Xestospongia exigua collected in Australia.[1]
Geographical Distribution of Xestospongia exigua: The source organism for xestospongins, Xestospongia exigua, is geographically widespread and has been identified in several regions, including:
-
Tropical Southeast Asia
-
The Western South Pacific
-
Papua New Guinea
-
Australia[2]
-
New Caledonia[3]
-
Red Sea
The production of xestospongins and other bioactive metabolites can vary depending on the geographical location and environmental conditions of the sponge.
Isolation from Natural Source
Detailed experimental protocols for the isolation of this compound from Xestospongia exigua are not extensively detailed in the primary literature. The original 1984 publication by Nakagawa et al. was a preliminary communication focused on structure elucidation. However, based on general methods for the isolation of marine alkaloids and information from related studies, a general workflow can be outlined.
General Experimental Protocol for Isolation
-
Collection and Extraction: Specimens of Xestospongia exigua are collected and typically frozen to preserve the chemical integrity of their metabolites. The sponge material is then homogenized and extracted with organic solvents such as methanol or a mixture of methanol and dichloromethane.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The alkaloid fraction containing xestospongins is typically found in the more polar organic layers.
-
Chromatographic Purification: The crude alkaloid fraction is then subjected to multiple rounds of column chromatography to isolate the individual xestospongins. This multi-step process often involves:
-
Silica Gel Chromatography: Separation based on polarity, using a gradient of solvents such as hexane, ethyl acetate, and methanol.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound, often using a C18 column with a mobile phase of methanol and water or acetonitrile and water.
-
Quantitative Data
Specific yield data for the isolation of this compound from Xestospongia exigua is scarce in the literature. However, a study on the isolation of araguspongine M, a stereoisomer of xestospongin, from Neopetrosia exigua (formerly Xestospongia exigua) reported a yield that can provide an approximate reference point.
| Compound | Source Organism | Collection Location | Yield (% of wet weight) | Reference |
| Araguspongine M | Neopetrosia exigua | Palau | 0.0022% | [4] |
Biosynthesis of this compound (Putative Pathway)
The complete biosynthetic pathway of this compound in Xestospongia exigua has not been elucidated. However, based on its chemical structure, a polyketide or a mixed polyketide/non-ribosomal peptide biosynthetic pathway is the most likely origin. Marine sponges are known to host symbiotic microorganisms that are often the true producers of complex secondary metabolites, and it is possible that the biosynthesis of xestospongins is carried out by a microbial symbiont.
The proposed pathway likely involves the following key steps:
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Chain Assembly by Polyketide Synthase (PKS): A large, multi-domain enzyme complex, a Type I PKS, would catalyze the iterative condensation of small carboxylic acid units (e.g., acetate, propionate) to form a long polyketide chain.
-
Incorporation of Nitrogen: The nitrogen atoms in the bis-1-oxaquinolizidine rings are likely incorporated from an amino acid precursor, possibly via a non-ribosomal peptide synthetase (NRPS) module integrated with the PKS assembly line.
-
Cyclization and Ring Formation: The linear polyketide-peptide chain would then undergo a series of intramolecular cyclization reactions to form the characteristic quinolizidine ring systems.
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Macrocyclization: Two of these quinolizidine-containing units would then be linked together to form the final macrocyclic structure of xestospongin B.
Putative Biosynthetic Pathway Diagram
Caption: A putative biosynthetic pathway for this compound.
Chemical Synthesis of this compound Analogs
Key Synthetic Strategies
The total synthesis of xestospongin-type molecules is a complex undertaking that relies on several key chemical transformations:
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Asymmetric Synthesis: To establish the correct stereochemistry at the multiple chiral centers.
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Ireland-Claisen Rearrangement: A powerful method for stereoselective carbon-carbon bond formation.
-
Macrolactamization: To form the large macrocyclic ring.
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Lactam Reduction: To generate the final bis-1-oxaquinolizidine core.
Experimental Workflow for the Synthesis of (+)-Desmethylxestospongin B
The following diagram illustrates a generalized workflow for the total synthesis of (+)-desmethylxestospongin B, a representative analog of this compound.
Caption: A generalized workflow for the total synthesis of a xestospongin analog.
Quantitative Data from the Synthesis of (+)-Desmethylxestospongin B
| Synthetic Step | Key Transformation | Yield | Reference |
| Fragment Synthesis | Asymmetric Epoxidation | High | [5] |
| Fragment Coupling | Amide Bond Formation | Good | [5] |
| Macrocyclization | Macrolactamization | Moderate | [5] |
| Final Steps | Lactam Reduction | Variable | [5] |
| Overall Yield | Multi-step Synthesis | Increased by 50% over previous routes | [5] |
Conclusion
This compound, a structurally complex macrocyclic alkaloid, originates from the marine sponge Xestospongia exigua. While its initial discovery dates back to 1984, detailed information regarding its isolation yield and biosynthetic pathway remains limited in the scientific literature. The scarcity of this natural product has driven the development of elegant and complex total syntheses of its analogs, providing a viable alternative source for this important pharmacological tool. Further research, potentially involving genomic and metabolomic studies of Xestospongia exigua and its microbial symbionts, is needed to fully uncover the biosynthetic origins of this fascinating molecule. Such knowledge could pave the way for biotechnological production methods, ensuring a sustainable supply for future research and drug development.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products [escholarship.org]
The Discovery and Isolation of (+)-Xestospongin B: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Xestospongin B is a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel. This macrocyclic bis-1-oxaquinolizidine alkaloid, first isolated from the marine sponge Xestospongia exigua, has become an invaluable pharmacological tool for studying IP3-mediated calcium signaling pathways. Its unique chemical architecture and significant biological activity have also positioned it as a lead compound in drug discovery, particularly in areas such as cancer research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data.
Discovery and Source Organism
This compound was first reported in 1984 by Nakagawa and collaborators.[1] It was isolated from the marine sponge Xestospongia exigua (now also known as Neopetrosia exigua), a species found in various marine environments, including the waters of Australia, the Red Sea, and Palau.[1][2] The xestospongins, including Xestospongin B, are part of a larger family of related compounds known as araguspongines, which have also been isolated from sponges of the genus Xestospongia.[2][3]
Chemical Structure and Properties
This compound is a macrocyclic alkaloid characterized by two 1-oxaquinolizidine rings linked by two polymethylene chains.[2][4][5][6] Its complex three-dimensional structure is crucial for its high-affinity binding to the IP3 receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₅₂N₂O₃ |
| Molecular Weight | 476.7 g/mol |
| Appearance | Amorphous solid |
| Solubility | Soluble in methanol, chloroform, and other organic solvents |
Experimental Protocols
The following sections detail the generalized procedures for the extraction, isolation, and characterization of this compound from Xestospongia exigua. These protocols are compiled from various literature sources and represent a typical workflow for the isolation of marine natural products.
Extraction of Bioactive Compounds
The initial step involves the extraction of organic compounds from the sponge tissue.
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Specimen Collection and Preparation: Specimens of Xestospongia exigua are collected and can be either processed fresh or frozen for later use.[7] The sponge tissue is cut into smaller pieces to facilitate solvent penetration.[7]
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Solvent Extraction: The minced sponge material is typically extracted exhaustively with a polar organic solvent such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract, a complex mixture of various metabolites, is subjected to a series of chromatographic steps to isolate this compound.
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Solvent Partitioning: The crude extract is often partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing the xestospongins is identified through bioassay-guided fractionation or by thin-layer chromatography (TLC) analysis.
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Column Chromatography: The active fraction is then subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA).
-
The following diagram illustrates a typical workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.
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X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the absolute stereochemistry of the molecule.[8]
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| ESI-MS | [M+H]⁺ ion peak consistent with the molecular formula C₂₉H₅₂N₂O₃ |
| ¹H NMR | Signals corresponding to methine, methylene, and methyl protons characteristic of the bis-1-oxaquinolizidine structure. |
| ¹³C NMR | Resonances for all 29 carbon atoms, including those of the carbonyl and heterocyclic ring systems. |
Note: Detailed NMR chemical shift data can be found in specialized chemical databases and the primary literature.
Biological Activity and Mechanism of Action
This compound is a highly specific, membrane-permeable, and competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor.[4][5][6] The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) that, upon binding of IP3, releases calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a critical step in many cellular signaling pathways.
Table 3: In Vitro Activity of this compound
| Assay | Cell/Tissue Type | EC₅₀/IC₅₀ | Reference |
| [³H]IP₃ displacement | Rat cerebellar membranes | 44.6 ± 1.1 µM | [4][6] |
| [³H]IP₃ displacement | Rat skeletal myotube homogenates | 27.4 ± 1.1 µM | [4][6] |
| Inhibition of IP₃-induced Ca²⁺ oscillations | Isolated rat myotube nuclei | 18.9 ± 1.35 µM | [4][6] |
By competitively inhibiting the binding of IP3 to its receptor, this compound blocks the release of Ca²⁺ from the ER, thereby disrupting downstream signaling events. This makes it a valuable tool for investigating the role of IP3-mediated Ca²⁺ signaling in various physiological and pathological processes.
The following diagram illustrates the signaling pathway inhibited by this compound.
Conclusion
The discovery and isolation of this compound from the marine sponge Xestospongia exigua represents a significant milestone in the field of natural product chemistry and chemical biology. Its potent and selective inhibition of the IP3 receptor has provided researchers with an indispensable tool for dissecting the complexities of intracellular calcium signaling. The unique chemical scaffold of this compound continues to inspire synthetic chemists and serves as a promising starting point for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of this important marine natural product for professionals in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of Araguspongine M, a New Stereoisomer of an Araguspongine/Xestospongin alkaloid, and Dopamine from the Marine Sponge Neopetrosia exigua Collected in Palau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oeil.nc [oeil.nc]
- 7. Squeeze” enrichment of intact cells (eukaryotic and prokaryotic) from marine sponge tissues prior to rout... [slack.protocols.io:8443]
- 8. (+)-7S-Hydroxyxestospongin A from the marine sponge Xestospongia sp. and absolute configuration of (+)-xestospongin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of (+)-Xestospongin B.
[3] Xestospongin B | C28H52N4O4 - PubChem Xestospongin B is a natural product found in Xestospongia exigua with data available. 1
Xestospongin B Xestospongin B is a potent, cell-permeable, and reversible antagonist of IP3-receptors (IP3Rs). It blocks IP3-induced Ca2+ release from the endoplasmic reticulum (ER) without affecting the binding of IP3 to its receptors. Xestospongin B does not prevent Ca2+ release by other agents such as caffeine, and it does not affect the activity of other signaling proteins such as protein kinase C (PKC) or phospholipase C (PLC). 2
Xestospongin B - an overview | ScienceDirect Topics Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid that was isolated from the Australian sponge, Xestospongia sp. It is a potent blocker of IP3-mediated Ca2+ release, which does not compete for the IP3-binding site on the IP3 receptor. Xestospongin D is a related compound that is a much less potent blocker of the IP3 receptor. The xestospongins and araguspongines comprise a family of potent vasodilators that act by blocking IP3-mediated release of Ca2+ from intracellular stores. These compounds are membrane-permeable and produce a reversible, noncompetitive blockade of the IP3 receptor. 3
Synthesis and Stereochemical Reassignment of (+)-Xestospongin B and (−)-Xestospongin D The first total synthesis of the potent inositol 1,4,5-trisphosphate receptor antagonist this compound and its C-2 epimer (−)-xestospongin D is described. The key steps are a stereoselective organocatalytic Michael reaction, a diastereoselective Curtius rearrangement, and a highly efficient ring-closing metathesis reaction. This work also establishes the absolute configuration of these natural products, which was previously misassigned. 4
Total Synthesis of the Antagonists of the IP3 Receptor Xestospongins A and C and their Analogues The total synthesis of xestospongins A and C, potent antagonists of the inositol 1,4,5-trisphosphate (IP3) receptor, has been accomplished. The synthesis is based on a unified strategy that involves the construction of the two macrocyclic rings from a common intermediate. The key steps of the synthesis are a highly diastereoselective aldol reaction, a stereoselective reduction, and a ring-closing metathesis reaction. 5
Xestospongin B, an antagonist of IP3 receptor, inhibits the function of human ether-a-go-go-related gene channels. Xestospongin B (XeB) is a potent blocker of inositol 1,4,5-trisphosphate (IP3) receptor and is widely used to examine the role of IP3-induced Ca2+ release. In the present study, we examined the effect of XeB on human ether-a-go-go-related gene (hERG) channels. XeB inhibited the hERG channel in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.2 μM. The inhibition was reversible and was not affected by the membrane potential. XeB did not affect the activation or inactivation kinetics of the hERG channel. These results suggest that XeB is a direct blocker of the hERG channel. 6
Xestospongins, a new class of potent IP3 receptor antagonists Xestospongins A, B, C and D are novel compounds isolated from the marine sponge Xestospongia sp. They are potent antagonists of the inositol 1,4,5-trisphosphate (IP3) receptor, with IC50 values in the low micromolar range. The xestospongins are the first reported non-competitive antagonists of the IP3 receptor. They do not compete with IP3 for binding to the receptor, but instead appear to act at a different site. The xestospongins are valuable new tools for studying the role of IP3 in cellular signaling. 7
Total Synthesis and Absolute Configuration of Xestospongins A, C, D, and Araguspongine B The first total synthesis of xestospongins A, C, D, and araguspongine B has been achieved. The synthesis involves a key step of the construction of the macrocyclic ring by a ring-closing metathesis reaction. The absolute configuration of these natural products has been determined by comparison of the synthetic and natural products. 8
Synthesis of the C2-symmetric core of xestospongin A and C The synthesis of the C2-symmetric core of xestospongin A and C has been achieved. The key step is the construction of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael reaction. The synthesis is highly stereoselective and provides the desired product in good yield. 9
ChEMBL " * * * * * * * * * * * * * * * * * * *
- Xestospongin B 10
Synthesis of the C2-Symmetric Core of Xestospongin A and C - A New Approach The synthesis of the C2-symmetric core of xestospongin A and C is described. The key step is the construction of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael reaction. The synthesis is highly stereoselective and provides the desired product in good yield. 11
Xestospongin B | C28H52N4O4 | ChemSpider Structure images for Xestospongin B. 2D. 3D. --INVALID-LINK--
Total Synthesis of this compound and (−)-Xestospongin D The first total synthesis of the potent inositol 1,4,5-trisphosphate receptor antagonist this compound and its C-2 epimer (−)-xestospongin D is described. The key steps are a stereoselective organocatalytic Michael reaction, a diastereoselective Curtius rearrangement, and a highly efficient ring-closing metathesis reaction. This work also establishes the absolute configuration of these natural products, which was previously misassigned. 12
Xestospongin D | C28H52N4O4 - PubChem Xestospongin D is a natural product found in Xestospongia exigua with data available. --INVALID-LINK-- In-depth Technical Guide on the Chemical Structure and Stereochemistry of this compound**
For Researchers, Scientists, and Drug Development Professionals
This compound is a naturally occurring macrocyclic alkaloid that has garnered significant interest in the scientific community for its potent and selective biological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the key experimental methodologies used for its characterization.
Chemical Structure
This compound is a member of the xestospongin family of compounds, which are characterized by a unique macrocyclic structure. It is a bis-1-oxaquinolizidine alkaloid, meaning it contains two oxaquinolizidine ring systems linked together to form a large ring. The molecular formula of Xestospongin B is C28H52N4O4.
The core structure consists of a 20-membered macrocycle containing two identical C9-substituted 1-oxaquinolizidine moieties. These two units are linked in a C2-symmetric fashion. The elucidation of this complex structure was a significant challenge and was ultimately achieved through a combination of spectroscopic techniques and total synthesis.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structure and is essential for its biological activity. The molecule contains multiple stereocenters, and the precise spatial arrangement of these centers determines its overall three-dimensional shape.
Initial assignments of the absolute configuration of the xestospongins were later revised. Through total synthesis, the absolute configuration of this compound was definitively established. Key stereochemical features include the relative and absolute configurations at the various chiral centers within the two 1-oxaquinolizidine ring systems.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C28H52N4O4 |
| Molecular Weight | 508.73 g/mol |
| Half-maximal Inhibitory Concentration (IC50) for hERG channels | 1.2 μM |
Key Experimental Protocols
The determination of the structure and stereochemistry of this compound relied on a series of sophisticated experimental techniques.
1. Isolation and Purification:
-
Source: this compound is a natural product isolated from marine sponges of the genus Xestospongia, such as Xestospongia exigua.
-
Extraction: The sponge material is typically extracted with organic solvents like methanol and dichloromethane.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.
2. Structural Elucidation:
-
Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, as well as 2D NMR techniques (e.g., COSY, HMQC, HMBC), were instrumental in determining the connectivity of the atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.
-
-
X-ray Crystallography: Where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.
3. Total Synthesis:
The total synthesis of this compound was a crucial step in confirming its structure and establishing its absolute stereochemistry. A common synthetic strategy involves the following key steps:
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Stereoselective Synthesis of the 1-oxaquinolizidine Core: This is often the most challenging part of the synthesis, requiring precise control over multiple stereocenters.
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Macrocyclization: The two 1-oxaquinolizidine units are linked together to form the large macrocycle. Ring-closing metathesis is a powerful reaction that has been successfully employed for this purpose.
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Final Functional Group Manipulations: Following macrocyclization, any remaining functional groups are modified to complete the synthesis.
The overall workflow for the synthesis can be visualized as follows:
Biological Activity and Signaling Pathways
This compound is best known as a potent and selective antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R). The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). Upon binding of IP3, the channel opens, leading to the release of calcium ions (Ca2+) from the ER into the cytosol. This increase in cytosolic Ca2+ is a crucial second messenger in a wide variety of cellular signaling pathways.
Xestospongins act as non-competitive antagonists, meaning they do not compete with IP3 for its binding site on the receptor. Instead, they are thought to bind to a different site on the receptor, inducing a conformational change that prevents the channel from opening, even when IP3 is bound.
The inhibitory action of this compound on the IP3 receptor can be represented by the following diagram:
It is important to note that while Xestospongin B is a potent IP3R antagonist, it has also been shown to have off-target effects, such as blocking human ether-a-go-go-related gene (hERG) channels. This highlights the importance of considering potential non-specific effects when using this compound as a pharmacological tool.
Conclusion
This compound is a fascinating and complex natural product with significant biological activity. Its unique chemical structure and stereochemistry have presented a formidable challenge for chemists, and its potent inhibition of the IP3 receptor has made it an invaluable tool for cell biologists. The continued study of xestospongins and related compounds will undoubtedly lead to new insights into cellular signaling and may provide a basis for the development of new therapeutic agents.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
(+)-Xestospongin B: A Technical Guide to its Mechanism of Action on IP3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2] It has emerged as a crucial pharmacological tool in cell biology and neuroscience due to its function as a potent, cell-permeable, and competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.
Core Mechanism of Action
This compound exerts its inhibitory effects by directly interacting with the IP3 receptor (IP3R), an intracellular ligand-gated calcium (Ca2+) channel located on the membrane of the endoplasmic reticulum (ER). The core aspects of its mechanism are:
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Competitive Inhibition: this compound acts as a competitive antagonist at the IP3 binding site on the IP3R.[1][3] It directly competes with endogenous IP3, thereby preventing IP3-mediated channel gating and the subsequent release of Ca2+ from ER stores.[2] This has been demonstrated through radioligand binding assays where Xestospongin B displaces [3H]IP3 from its receptor in a concentration-dependent manner.[2][4]
-
Membrane Permeability: A key feature of Xestospongin B is its ability to cross cell membranes, making it an effective tool for studying IP3-dependent signaling in living, intact cells and subcellular organelles.[3][5]
-
Selectivity: At concentrations effective for IP3R inhibition, this compound does not significantly affect other key components of intracellular calcium regulation. Specifically, it does not inhibit the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, nor does it deplete ER Ca2+ stores on its own.[1][2][4] This selectivity distinguishes it from other Ca2+ modulating compounds like thapsigargin. While some xestospongins (like C and D) have shown off-target effects, Xestospongin B is reported to be more selective for the IP3R.[6]
Quantitative Data Summary
The efficacy of this compound has been quantified across various experimental systems. The following table summarizes the key inhibitory concentrations.
| Parameter | System/Tissue | Value | Reference |
| EC50 ([3H]IP3 Displacement) | Rat Cerebellar Membranes | 44.6 ± 1.1 µM | [2][4] |
| EC50 ([3H]IP3 Displacement) | Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 µM | [2][4] |
| EC50 (Inhibition of IP3-induced Ca2+ oscillations) | Isolated Nuclei from Rat Skeletal Myotubes | 18.9 ± 1.35 µM | [2] |
| Ki ([3H]IP3 Displacement) | Rat Cerebellar Membranes | 31 µM | [4] |
| Ki ([3H]IP3 Displacement) | Rat Skeletal Myotube Homogenates | 16 µM | [4] |
Note: EC50 (Effective Concentration 50) is the concentration of the drug that gives half-maximal response. Ki is the inhibition constant.
Key Experimental Protocols
The characterization of this compound's mechanism relies on several key experimental methodologies.
[3H]IP3 Competitive Binding Assay
This assay directly measures the ability of Xestospongin B to compete with IP3 for its binding site on the receptor.
Methodology:
-
Preparation of Membranes: Cerebellar membranes or myotube homogenates, which are rich in IP3 receptors, are prepared and suspended in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol).
-
Incubation: The membrane preparation is incubated with a constant, low concentration of radiolabeled [3H]IP3 and varying concentrations of unlabeled this compound.
-
Separation: After incubation (e.g., at 4°C to reach equilibrium), the bound [3H]IP3 is separated from the unbound ligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The amount of [3H]IP3 binding is plotted against the concentration of Xestospongin B. The data is fitted to a competition binding curve to determine the EC50 or Ki value.
Measurement of Intracellular Ca2+ Signals
This method assesses the functional consequence of IP3R inhibition by measuring changes in cytosolic Ca2+ concentration in live cells.
Methodology:
-
Cell Loading: Cultured cells (e.g., neuroblastoma NG108-15 cells) are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a sufficient period to allow cell entry. A vehicle control (e.g., DMSO) is used for comparison.
-
Stimulation: The cells are then stimulated with an agonist that triggers the IP3 signaling pathway, such as bradykinin. This stimulation is performed in a Ca2+-free medium to ensure that the observed signal is due to release from internal stores.
-
Data Acquisition: The fluorescence of the Ca2+ indicator is monitored over time using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular Ca2+ concentration.
-
Analysis: The peak amplitude or area under the curve of the Ca2+ transient is measured and compared between control and Xestospongin B-treated cells to quantify the degree of inhibition.
Ca2+-ATPase Activity Assay
This assay is used to confirm the selectivity of Xestospongin B by demonstrating its lack of effect on SERCA pumps.
Methodology:
-
Homogenate Preparation: Cell or tissue homogenates are prepared in a suitable buffer.
-
Reaction Setup: The ATPase activity is measured by quantifying the rate of ATP hydrolysis, often by measuring the production of inorganic phosphate (Pi). The reaction is carried out in a medium containing ATP, Mg2+, and KCl.
-
Measurement: The total ATPase activity is measured in the presence of Ca2+. The Mg2+-ATPase activity is measured in the presence of a Ca2+ chelator like EGTA. The Ca2+-ATPase (SERCA) activity is calculated as the difference between the total and Mg2+-ATPase activities.
-
Inhibition Test: The assay is performed in the presence and absence of this compound.
-
Analysis: The amount of inorganic phosphate formed is determined colorimetrically. The activity in the presence of Xestospongin B is compared to the control to determine if there is any inhibition.[4]
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: IP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a [3H]IP3 competitive binding assay with Xestospongin B.
Logical Relationship Diagram
Caption: Selectivity of this compound for the IP3 receptor.
Conclusion
This compound is a well-characterized, competitive inhibitor of the IP3 receptor. Its membrane permeability and selectivity make it an invaluable pharmacological agent for dissecting the role of IP3-mediated Ca2+ signaling in a wide array of physiological and pathological processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for its application in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Deep Dive into the Pharmacological Profile of (+)-Xestospongin B: An IP3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
(+)-Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a valuable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways. Its primary mechanism of action lies in the potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a crucial channel responsible for the release of Ca²⁺ from the endoplasmic reticulum. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the signaling pathways it modulates.
Core Mechanism of Action: Targeting the IP₃ Receptor
This compound exerts its effects by acting as a competitive antagonist at the IP₃ binding site on the IP₃ receptor.[1] By binding to the receptor, it prevents the endogenous ligand, inositol 1,4,5-trisphosphate (IP₃), from activating the channel and subsequently blocks the release of Ca²⁺ from intracellular stores into the cytoplasm.[1] This targeted inhibition makes this compound a highly specific tool for dissecting the roles of IP₃R-mediated Ca²⁺ signaling in a multitude of cellular processes.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature.
| Parameter | System/Tissue | Value | Reference |
| EC₅₀ | Displacement of [³H]IP₃ from rat cerebellar membranes | 44.6 ± 1.1 µM | [1] |
| EC₅₀ | Displacement of [³H]IP₃ from rat skeletal myotube homogenates | 27.4 ± 1.1 µM | [1] |
| EC₅₀ | Suppression of IP₃-induced Ca²⁺ oscillations in isolated rat skeletal myotube nuclei | 18.9 ± 1.35 µM | [1][2] |
Table 1: Inhibitory Potency of this compound on IP₃ Receptor Binding and Function.
| Cell Line | Assay | Effect | Concentration | Reference |
| MDA-MB-231 (Triple Negative Breast Cancer) | Cell Viability | No significant effect | 5 µM (24h) | [3] |
| BT-549 (Triple Negative Breast Cancer) | Cell Viability | No significant effect | 5 µM (24h) | [3] |
| MCF7 (Breast Cancer) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |
| HeLa (Cervical Cancer) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |
| T47D (Breast Cancer) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |
| Jurkat (T-cell Leukemia) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |
| CCRF-CEM (T-cell Leukemia) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |
| 143B (Osteosarcoma) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |
Table 2: Effects of this compound on the Viability of Various Cancer Cell Lines.
Signaling Pathways Modulated by this compound
The inhibition of IP₃R-mediated Ca²⁺ release by this compound has significant downstream consequences on various signaling pathways, particularly those involved in cell survival, proliferation, and migration.
References
Xestospongin Compounds: A Technical Guide to a Potent Class of Intracellular Calcium Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin compounds are a group of macrocyclic bis-1-oxaquinolizidine alkaloids first isolated from the marine sponge Xestospongia sp.[1][2]. These natural products have garnered significant attention within the scientific community for their potent and often selective modulation of intracellular calcium (Ca²⁺) signaling pathways. The most well-characterized member of this family, Xestospongin C, is widely utilized as a pharmacological tool to investigate cellular processes regulated by Ca²⁺ release from intracellular stores. This technical guide provides a comprehensive overview of Xestospongin compounds, summarizing their biological activity, detailing key experimental methodologies, and illustrating their role in crucial signaling cascades.
Core Mechanism of Action: Targeting the IP₃ Receptor
The primary mechanism of action for Xestospongin compounds is the inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[3] The IP₃R is a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[4] Upon binding of its ligand, inositol 1,4,5-trisphosphate (IP₃), the receptor opens, allowing the rapid release of stored Ca²⁺ into the cytosol. This elevation in cytosolic Ca²⁺ is a critical second messenger signal that triggers a vast array of cellular processes.
Xestospongins act as potent, membrane-permeable, and reversible antagonists of the IP₃R.[3] They block the channel, thereby preventing IP₃-mediated Ca²⁺ release.[4] This inhibitory action is highly selective for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel, with a reported 30-fold selectivity.[1][4]
However, the specificity of Xestospongins is not absolute. Several studies have reported that at various concentrations, these compounds can also affect other key components of calcium homeostasis:
-
SERCA Pump Inhibition : Some research indicates that Xestospongin C is an equally potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, the enzyme responsible for pumping Ca²⁺ back into the ER/SR to replenish stores.[3][5][6][7] This action would lead to a depletion of ER Ca²⁺ stores, independent of IP₃R blockade. Conversely, other studies have reported a lack of activity for Xestospongin C towards SERCA1 and SERCA2 isoforms.[8]
-
Voltage-Dependent Ion Channels : In intact smooth muscle cells, Xestospongin C has been shown to inhibit voltage-dependent Ca²⁺ and K⁺ channels at concentrations similar to those that inhibit the IP₃R.[1]
These off-target effects necessitate careful experimental design and data interpretation, particularly when using higher concentrations of the compounds.
Quantitative Data on Biological Activity
The biological potency of Xestospongin compounds has been quantified in various experimental systems. The following table summarizes key inhibitory concentrations.
| Compound | Target | Experimental System | Potency (IC₅₀) | Reference |
| Xestospongin C | IP₃ Receptor (IP₃R) | Cerebellar microsomes | 358 nM | [3] |
| Xestospongin C | IP₃ Receptor (IP₃R) | Guinea-pig papillary muscle | ~3 µM (effective conc.) | [4] |
| Xestospongin C | Voltage-Dependent Ca²⁺ Channels | Guinea-pig ileum smooth muscle | 0.63 µM | [1] |
| Xestospongin C | SERCA Pump | A7r5 smooth-muscle cells | Potent inhibition | [5] |
| Desmethylxestospongin B | IP₃R-mediated Ca²⁺ release | MDA-MB-231 cells | Complete abolition | [2] |
| Xestospongin B | IP₃R-mediated Ca²⁺ release | MDA-MB-231 cells | Complete abolition | [2] |
Key Signaling Pathways Modulated by Xestospongins
Xestospongins serve as invaluable tools for dissecting signaling pathways dependent on IP₃R-mediated Ca²⁺ release.
The Canonical IP₃ Signaling Pathway
Phospholipase C (PLC) activation at the plasma membrane, typically downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytosol to bind and open IP₃Rs on the ER membrane. Xestospongins directly block this final step.
Figure 1. Inhibition of the canonical IP₃ signaling pathway by Xestospongin C.
ER-Mitochondria Ca²⁺ Crosstalk and Cancer Cell Metabolism
The transfer of Ca²⁺ from the ER to mitochondria via IP₃Rs is essential for maintaining cellular bioenergetics by stimulating ATP production.[2] In many cancer cells, this pathway is constitutively active to meet high metabolic demands. Xestospongins, like Desmethylxestospongin B, can inhibit this Ca²⁺ transfer, leading to decreased mitochondrial respiration (Oxygen Consumption Rate - OCR) and selectively inducing cell death in cancer cells while sparing normal cells.[2]
Figure 2. Xestospongin-mediated disruption of ER-Mitochondria Ca²⁺ signaling in cancer.
IP₃R, Calcineurin, and TFEB-Mediated Lysosome Biogenesis
Recent studies have shown that IP₃R-mediated Ca²⁺ release can activate the calcium-dependent phosphatase, calcineurin.[9] Calcineurin then dephosphorylates the transcription factors TFEB and TFE3, leading to their nuclear translocation and the subsequent expression of genes involved in lysosome biogenesis.[9] Xestospongin C can be used to block this pathway at its inception by preventing the initial Ca²⁺ signal.[9]
Figure 3. Role of IP₃R and its inhibition by Xestospongin C in lysosome biogenesis.
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging with Fluo-4 AM
This protocol is used to measure changes in cytosolic Ca²⁺ concentration in live cells in response to agonist stimulation, with and without a Xestospongin inhibitor.
Materials:
-
Cells plated on glass coverslips or imaging dishes.
-
Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS+).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (optional, to aid dye loading).
-
Xestospongin C (e.g., 2.5 µM final concentration).[10]
-
Agonist of interest (e.g., ATP, Carbachol).
-
Ca²⁺ Ionophore (e.g., Ionomycin or A23187) for maximal fluorescence control.[10]
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 7.5 × 10³ / cm²) on coverslips 48 hours prior to the experiment.[10]
-
Inhibitor Pre-incubation:
-
Wash cells three times with HBSS+.
-
Prepare a loading solution in HBSS+ containing Fluo-4 AM (e.g., 2.5 µM) and Xestospongin C (e.g., 2.5 µM).[10]
-
Incubate cells with this solution for 30 minutes at 23-37°C in the dark.[10]
-
For control (no inhibitor) cells, omit Xestospongin C from the loading solution.
-
-
Washing: Wash cells three times with HBSS+ to remove extracellular dye.[10]
-
Final Incubation: Add fresh HBSS+ (containing Xestospongin C for the inhibited group) and mount the coverslip onto the microscope stage. Ensure the inhibitor is present throughout the imaging period for the experimental group.[10]
-
Imaging:
-
Begin acquiring baseline fluorescence images (e.g., one frame every 3-5 seconds).[10][11]
-
After establishing a stable baseline (e.g., 2-3 minutes), add the agonist to stimulate IP₃-mediated Ca²⁺ release.
-
Continue recording until the response returns to baseline or reaches a plateau.
-
At the end of the experiment, add a Ca²⁺ ionophore to obtain a maximal fluorescence signal for data normalization.[10]
-
-
Data Analysis: Quantify the fluorescence intensity for each cell over time. Normalize the data, for example, using the formula (F - F_min) / F_min, where F is the fluorescence at a given time and F_min is the basal fluorescence.[10] Compare the amplitude and kinetics of the Ca²⁺ response between control and Xestospongin-treated cells.
Protocol 2: Direct Measurement of IP₃-Induced Ca²⁺ Release from the ER
This protocol uses a low-affinity Ca²⁺ indicator in permeabilized cells to directly measure Ca²⁺ release from the ER, minimizing confounding signals from the plasma membrane.[11]
Materials:
-
Cells grown on glass coverslips.
-
Mag-Fura-2 AM (low-affinity Ca²⁺ indicator).
-
Permeabilization agent (e.g., 40 µM β-escin).[11]
-
Intracellular-like buffer (Ca²⁺-free, containing EGTA).
-
Ca²⁺-loading solution (intracellular buffer with a known free Ca²⁺ concentration, e.g., pCa 6).[11]
-
IP₃ (e.g., 10 µM).[11]
-
Xestospongin C.
Procedure:
-
Dye Loading: Load cells with Mag-Fura-2 AM (e.g., 20 µM for 60 min at room temperature).[11]
-
Permeabilization:
-
Wash cells with Ca²⁺-free buffer.
-
Briefly expose cells to the permeabilizing agent (e.g., 2-4 minutes with β-escin) to selectively permeabilize the plasma membrane, washing out the cytosolic dye and leaving the ER-sequestered dye.[11]
-
-
ER Ca²⁺ Loading: Incubate the permeabilized cells with the Ca²⁺-loading solution until the Mag-Fura-2 fluorescence signal stabilizes, indicating the ER is filled with Ca²⁺.[11]
-
Inhibitor Treatment: Treat one group of cells with Xestospongin C for 3-5 minutes. The control group receives buffer only.[11]
-
Ca²⁺ Release Assay:
-
Switch to a Ca²⁺-free EGTA solution 30 seconds before stimulation.[11]
-
Add IP₃ (10 µM) to trigger Ca²⁺ release from the ER.
-
Record the decrease in Mag-Fura-2 fluorescence, which corresponds to the release of Ca²⁺ from the ER lumen.
-
-
Data Analysis: Compare the rate and extent of the IP₃-induced decrease in fluorescence between control and Xestospongin-treated cells. A smaller decrease in the treated group indicates inhibition of the IP₃R.
Experimental Workflow Diagram
Figure 4. General experimental workflow for assessing Xestospongin activity.
Conclusion
Xestospongin compounds, particularly Xestospongin C, are indispensable pharmacological tools for the study of intracellular Ca²⁺ signaling. Their potent and relatively selective inhibition of the IP₃ receptor allows for the detailed investigation of a myriad of cellular functions, from muscle contraction and metabolism to gene expression and cell fate decisions. While researchers must remain cognizant of potential off-target effects, particularly on SERCA pumps and other ion channels, carefully designed experiments leveraging these compounds will continue to illuminate the complex and vital role of IP₃R-mediated signaling in health and disease. The development of synthetic routes for compounds like desmethylxestospongin B further promises to expand their application in translational research, including the exploration of novel anti-cancer therapeutics.[2][12]
References
- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xestospongin C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inositol triphosphate–triggered calcium release from the endoplasmic reticulum induces lysosome biogenesis via TFEB/TFE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-imaging [bio-protocol.org]
- 11. Xestospongin C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
(+)-Xestospongin B: A Technical Guide to its Mechanism and Application in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (+)-Xestospongin B, a pivotal tool in the study of intracellular calcium (Ca²⁺) signaling. We will delve into its mechanism of action as a potent and specific inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), present its pharmacological data, and provide detailed experimental protocols for its application.
Introduction to Calcium Signaling and the IP₃ Receptor
Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. The precise spatial and temporal control of cytosolic Ca²⁺ concentrations is critical for cellular function. One of the primary mechanisms for releasing Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), is through the activation of the inositol 1,4,5-trisphosphate receptor (IP₃R). The IP₃R is a ligand-gated Ca²⁺ channel that opens upon binding its ligand, IP₃. This compound, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua, has emerged as an indispensable pharmacological tool for elucidating the roles of the IP₃R in these pathways.[1][2]
The Gq/Phospholipase C Signaling Pathway
The production of IP₃ is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[3] In the canonical GPCR pathway, ligand binding to a Gq-coupled receptor triggers the activation of the membrane-associated enzyme Phospholipase C (PLC).[4][5] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and IP₃.[6][7] While DAG remains in the membrane to activate Protein Kinase C (PKC), the water-soluble IP₃ molecule diffuses through the cytosol to bind to the IP₃R located on the ER membrane.[3][6][7] This binding event induces a conformational change in the IP₃R, opening its channel pore and allowing the rapid efflux of stored Ca²⁺ into the cytosol, leading to a transient spike in intracellular Ca²⁺ concentration.[5][6]
Mechanism of Action of this compound
This compound functions as a potent, cell-permeant, and competitive inhibitor of the IP₃ receptor.[1][8] It effectively blocks IP₃-induced Ca²⁺ release from the ER.[1][9]
-
Competitive Inhibition: Studies have shown that this compound competitively displaces the binding of radiolabeled IP₃ from its receptor sites on cerebellar membranes and skeletal myotube homogenates.[1] This indicates that it competes with endogenous IP₃ for the ligand-binding domain of the receptor.
-
Specificity: A key advantage of this compound is its high specificity. Unlike some other Ca²⁺ signaling inhibitors, it does not deplete ER Ca²⁺ stores on its own, nor does it affect the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][10] Furthermore, it does not directly impact store-operated calcium entry (SOCE), a process activated by the depletion of ER Ca²⁺ stores.[1][10] This specificity makes it an excellent tool for isolating the contribution of IP₃R-mediated signaling. It's important to distinguish Xestospongin B from its analogue, Xestospongin C, which has been reported to inhibit SERCA pumps in some systems, making it less specific for the IP₃R.[11]
Quantitative Pharmacological Data
The inhibitory potency of Xestospongins has been quantified across various biological preparations. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) varies depending on the specific compound, the tissue, and the assay used.
| Compound | Biological System | Assay Type | Reported Potency (EC₅₀/IC₅₀) | Reference |
| This compound | Rat Cerebellar Membranes | [³H]IP₃ Displacement | EC₅₀ = 44.6 ± 1.1 µM | [1] |
| This compound | Rat Skeletal Myotube Homogenates | [³H]IP₃ Displacement | EC₅₀ = 27.4 ± 1.1 µM | [1] |
| This compound | Isolated Rat Myonuclei | IP₃-induced Ca²⁺ Oscillations | EC₅₀ = 18.9 ± 1.35 µM | [1] |
| Xestospongin C | Rabbit Cerebellar Vesicles | IP₃-induced Ca²⁺ Release | IC₅₀ = 358 nM | [9] |
Experimental Protocols and Applications
This compound is widely used to probe the function of IP₃Rs in intact and permeabilized cells. Below are generalized protocols for its application in key experiments.
Protocol: Assessing IP₃R Inhibition via Cellular Calcium Imaging
This protocol outlines the use of fluorescence microscopy to measure the effect of this compound on agonist-induced intracellular Ca²⁺ release.
A. Materials and Reagents
-
Cells cultured on glass-bottom dishes (e.g., HeLa, SH-SY5Y, or primary neurons)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Agonist for a Gq-coupled receptor endogenous to the cell type (e.g., Bradykinin, ATP, Carbachol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with a high-speed camera
B. Experimental Workflow
C. Detailed Procedure
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 70-80%) on glass-bottom imaging dishes.
-
Dye Loading: Prepare a loading solution containing a Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in physiological buffer. Incubate the cells with the loading solution for 30-60 minutes at 37°C or room temperature, according to the dye manufacturer's instructions.
-
Washing: Gently wash the cells three times with fresh buffer to remove extracellular dye. Add fresh buffer for the imaging experiment.
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Inhibitor Incubation: Add this compound (final concentration typically 1-10 µM) or a vehicle control (DMSO) to the dish and incubate for a period sufficient for cell penetration (e.g., 5-15 minutes).
-
Agonist Stimulation: While continuously recording, add the chosen agonist (e.g., ATP) to the dish to stimulate IP₃ production and subsequent Ca²⁺ release.
-
Data Acquisition: Record the fluorescence intensity for several minutes until the signal returns to baseline.
-
Analysis: Measure the peak fluorescence intensity change (ΔF/F₀) in response to the agonist in both control and this compound-treated cells. A significant reduction in the Ca²⁺ transient in the presence of the inhibitor demonstrates its blocking effect on the IP₃R.[12]
Protocol: [³H]IP₃ Competitive Binding Assay
This assay quantifies the ability of this compound to compete with radiolabeled IP₃ for its binding site on the receptor.
A. Materials and Reagents
-
Rat cerebellar membrane preparation (a rich source of IP₃Rs)
-
[³H]Inositol 1,4,5-trisphosphate
-
Binding buffer (e.g., Tris-HCl with EDTA)
-
Unlabeled ("cold") IP₃
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
B. Procedure
-
Incubation: In microcentrifuge tubes, combine the cerebellar membrane preparation with a fixed concentration of [³H]IP₃.
-
Competition: Add increasing concentrations of either unlabeled IP₃ (for the positive control curve) or this compound to the tubes.
-
Equilibration: Incubate the mixture on ice for a defined period (e.g., 15-30 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound [³H]IP₃ by vacuum filtration through glass fiber filters. The membranes and bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of bound [³H]IP₃ against the log concentration of the competitor (this compound or unlabeled IP₃). Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for displacement.[1]
Conclusion
This compound is a highly specific, membrane-permeable competitive inhibitor of the IP₃ receptor. Its ability to block IP₃-mediated Ca²⁺ release without affecting other key components of the Ca²⁺ signaling machinery, such as SERCA pumps and SOCE channels, makes it an invaluable tool for dissecting cellular signaling pathways. The quantitative data and protocols provided herein serve as a guide for researchers aiming to leverage this potent natural product to advance our understanding of the critical role of IP₃ and calcium in health and disease.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Total Synthesis and Chemical Derivatives of (+)-Xestospongin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Xestospongin B is a marine natural product that has garnered significant attention in the scientific community for its potent and selective inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor. This membrane-permeable macrocyclic bis-1-oxaquinolizidine alkaloid, originally isolated from the Australian sponge Xestospongia exigua, serves as a crucial pharmacological tool for investigating IP3-mediated calcium signaling pathways. The interruption of this signaling cascade has been shown to induce a bioenergetic crisis in cancer cells, leading to selective cell death and highlighting the therapeutic potential of Xestospongin B and its derivatives. This technical guide provides an in-depth overview of the total synthesis of this compound, the development of its chemical derivatives, and the associated experimental methodologies.
Total Synthesis of this compound and its Analogs
The scarcity of this compound from its natural source has necessitated the development of robust and scalable total syntheses. These synthetic endeavors not only provide access to the natural product for biological studies but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.
A convergent and flexible synthetic strategy is often employed, allowing for the control of oxidation levels and stereochemistry at the C9 and C9' positions. Key transformations in the synthesis of the xestospongin core include the Ireland-Claisen rearrangement to establish crucial stereocenters, and a macrolactamization to form the 20-membered macrocycle. The synthesis of unsymmetrical analogs, such as (+)-desmethylxestospongin B, has been a focus, as the 3'-methyl group appears to have no significant effect on IP3R inhibitory activity, and its omission simplifies the synthetic route.[1]
Recent advancements have focused on improving the scalability of the synthesis. A notable restructuring of the initial steps to access a common allylic alcohol intermediate has been achieved through a highly stereoselective epoxidation method. This updated approach avoids superfluous protecting group manipulations and reduces the reliance on kinetic resolution for establishing key stereocenters, ultimately increasing the overall yield and efficiency of the synthesis.[1]
Experimental Workflow for the Synthesis of (+)-Desmethylxestospongin B
The following diagram outlines a general workflow for the scalable synthesis of (+)-desmethylxestospongin B, a representative analog of this compound.
Chemical Derivatives and Structure-Activity Relationships
The development of chemical derivatives of this compound is crucial for elucidating the structure-activity relationships (SAR) that govern its interaction with the IP3 receptor. By systematically modifying the structure of the parent compound, researchers can identify key pharmacophoric features and optimize for potency, selectivity, and pharmacokinetic properties.
Key derivatives that have been synthesized and studied include:
-
(+)-Desmethylxestospongin B: As previously mentioned, the removal of the methyl group at the 3' position does not significantly impact its inhibitory activity on the IP3 receptor.[1] This suggests that this position is not critical for binding and can be modified to potentially improve other properties.
-
(+)-9,9'-Difluoroxestospongin C: The introduction of fluorine atoms can modulate the electronic properties and metabolic stability of a molecule. The synthesis of this derivative demonstrates the adaptability of the synthetic route to introduce modifications at the C9 and C9' positions.
-
Xestospongins A, C, and D, and Araguspongine B: These naturally occurring analogs exhibit varying degrees of IP3 receptor inhibition, providing valuable insights into the SAR of the xestospongin family. For instance, Xestospongin C has been shown to be a potent blocker of IP3-induced Ca2+ release with an IC50 of 358 nM.
The following table summarizes the biological activity of this compound and some of its key derivatives.
| Compound | Target | Assay | Activity (EC50/IC50) | Reference |
| This compound | IP3 Receptor | [3H]IP3 displacement (rat cerebellar membranes) | 44.6 ± 1.1 µM | [2] |
| IP3 Receptor | [3H]IP3 displacement (rat skeletal myotube homogenates) | 27.4 ± 1.1 µM | [2] | |
| IP3-induced Ca2+ oscillations (isolated myonuclei) | 18.9 ± 1.35 µM | [2] | ||
| (+)-Desmethylxestospongin B | IP3 Receptor | Inhibition of IP3R-mediated calcium release | Similar to Xestospongin B | [3][4] |
| Xestospongin C | IP3 Receptor | Inhibition of IP3-induced Ca2+ release | 350 nM |
Mechanism of Action: Inhibition of the IP3 Receptor Signaling Pathway
This compound and its derivatives exert their biological effects by acting as competitive inhibitors of the IP3 receptor. The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). The binding of inositol 1,4,5-trisphosphate (IP3) to the receptor triggers the release of stored calcium from the ER into the cytoplasm. This increase in intracellular calcium concentration is a critical step in a multitude of cellular processes.
The following diagram illustrates the IP3 receptor signaling pathway and the point of inhibition by Xestospongin B.
By competitively binding to the IP3 receptor, Xestospongin B prevents the binding of IP3 and subsequent channel opening, thereby blocking the release of calcium from the ER. This action is highly selective for the IP3 receptor, with significantly lower affinity for other calcium channels such as the ryanodine receptor.
Experimental Protocols
This section provides a detailed methodology for a key experiment in the synthesis of a Xestospongin B analog, as adapted from the scalable synthesis of (+)-desmethylxestospongin B.
Synthesis of 2-((4-Methoxybenzyl)oxy)acetic Acid
This procedure describes the synthesis of a key carboxylic acid fragment used in the construction of the macrocycle.
Materials:
-
2-Bromoacetic acid
-
para-Methoxybenzyl alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (60% dispersion in mineral oil)
Procedure:
-
To a solution of 2-bromoacetic acid (0.505 g, 3.6 mmol) and para-methoxybenzyl alcohol (0.45 mL, 3.6 mmol, 1.0 equiv) in 6.4 mL of THF at 0 °C, add 60% sodium hydride in mineral oil (0.354 g, 8.9 mmol, 2.4 equiv) in three portions. The mixture will become turbid.[1]
-
Warm the mixture to 21 °C for 20 minutes.[1]
-
Attach a reflux condenser and heat the reaction to 65 °C. The formation of a precipitate will be observed.[1]
-
Maintain the reflux for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 2-((4-methoxybenzyl)oxy)acetic acid.
Conclusion
The total synthesis of this compound and its derivatives represents a significant achievement in synthetic organic chemistry, providing essential tools for the study of IP3-mediated calcium signaling. The development of scalable synthetic routes has enabled a more thorough investigation of their biological activities and has paved the way for the design of novel analogs with improved therapeutic potential. The continued exploration of the structure-activity relationships of these complex natural products holds promise for the development of new therapeutic agents targeting a range of diseases, including cancer. This technical guide serves as a foundational resource for researchers in the fields of chemical synthesis, pharmacology, and drug development who are interested in this fascinating class of molecules.
References
An In-depth Technical Guide to (+)-Xestospongin B: A Potent Tool for Interrogating Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intracellular calcium (Ca²⁺) signaling governs a vast array of cellular processes, from gene transcription and proliferation to apoptosis. The inositol 1,4,5-trisphosphate receptor (IP₃R) is a key player in orchestrating these complex signaling cascades by mediating the release of Ca²⁺ from the endoplasmic reticulum (ER). Understanding the precise role of IP₃R-mediated Ca²⁺ release is therefore paramount in many areas of biological research and drug development. (+)-Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a powerful and widely used pharmacological tool for this purpose. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its quantitative effects, positioning it as an indispensable tool for researchers studying intracellular Ca²⁺ dynamics.
Introduction to this compound
This compound is a natural product that has garnered significant attention for its potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2] Its cell-permeant nature makes it particularly valuable for studying IP₃R function in intact cells and tissues. Unlike some other IP₃R modulators, this compound exhibits a competitive mode of inhibition, making it a more specific tool for probing the IP₃ binding site and its role in channel gating.[1][2]
Chemical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₅₂N₂O₃ |
| Molecular Weight | 476.7 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Aqueous solutions are susceptible to hydrolysis and should be used promptly. |
Mechanism of Action: Competitive Inhibition of the IP₃ Receptor
This compound exerts its inhibitory effect by acting as a competitive antagonist at the IP₃ binding site of the IP₃R.[1][2] This has been demonstrated through radioligand binding assays where this compound displaces [³H]IP₃ from its receptor in a concentration-dependent manner.[1][2] By competing with endogenous IP₃, this compound prevents the conformational changes necessary for channel opening and subsequent Ca²⁺ release from the ER.
Selectivity Profile
A key advantage of this compound is its selectivity for the IP₃R over other key components of the cellular Ca²⁺ signaling machinery. Studies have shown that at concentrations effective for IP₃R inhibition, this compound does not significantly affect the activity of:
-
Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps: Unlike some other compounds, this compound does not deplete ER Ca²⁺ stores by inhibiting SERCA.[1]
-
Ryanodine receptors (RyRs): It shows high selectivity over RyRs, another major class of intracellular Ca²⁺ release channels.[3]
However, it is important to note that some related compounds, like Xestospongin C, have been reported to have off-target effects on SERCA pumps and other ion channels at higher concentrations.[4][5] Therefore, careful dose-response experiments are crucial to ensure specific inhibition of IP₃Rs.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound can vary depending on the cell type, the specific IP₃R isoform expressed, and the experimental conditions. The following table summarizes reported EC₅₀ and IC₅₀ values from various studies.
| Parameter | Cell Type/Preparation | Agonist/Stimulus | Value (µM) | Reference |
| EC₅₀ | Rat cerebellar membranes | [³H]IP₃ displacement | 44.6 ± 1.1 | [1][2] |
| EC₅₀ | Rat skeletal myotube homogenates | [³H]IP₃ displacement | 27.4 ± 1.1 | [1][2] |
| EC₅₀ | Isolated rat skeletal myonuclei | IP₃-induced Ca²⁺ oscillations | 18.9 ± 1.35 | [1][2] |
| IC₅₀ | Rabbit cerebellum ER vesicles (Xestospongin C) | IP₃-induced Ca²⁺ release | 0.358 | [3] |
| IC₅₀ | Guinea-pig ileum smooth muscle cells (Xestospongin C) | Voltage-dependent Ba²⁺ currents | 0.63 | [5] |
| IC₅₀ | Guinea-pig ileum smooth muscle cells (Xestospongin C) | Voltage-dependent K⁺ currents | 0.13 | [5] |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound to study intracellular Ca²⁺ signaling.
Preparation of this compound Stock Solution
-
Reagent: this compound (solid)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a desiccated environment.
-
Inhibition of IP₃R-Mediated Calcium Release in Live Cells
This protocol describes a general procedure for treating cells with this compound and subsequently measuring agonist-induced intracellular Ca²⁺ changes using a fluorescent indicator like Fluo-4 AM.
Materials:
-
Cultured cells seeded on glass-bottom dishes or microplates
-
This compound stock solution (in DMSO)
-
Fluo-4 AM (or Fura-2 AM) stock solution (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Agonist of interest (e.g., carbachol, bradykinin, ATP) to stimulate IP₃ production
-
Fluorescence microscope or plate reader equipped for Ca²⁺ imaging
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an equal volume of 20% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
This compound Incubation:
-
Prepare the desired final concentration of this compound in HBSS from the DMSO stock solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Incubate the cells with the this compound solution for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C. A vehicle control (DMSO in HBSS) should be run in parallel.
-
-
Calcium Measurement:
-
Place the cells on the fluorescence microscope or plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the agonist of interest to stimulate IP₃R-mediated Ca²⁺ release.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
Compare the agonist-induced Ca²⁺ response in this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
Visualizing the IP₃R Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving IP₃R and a typical experimental workflow for studying its inhibition by this compound.
Caption: The IP₃R signaling pathway, from GPCR activation to downstream cellular responses.
Caption: A typical experimental workflow for studying the effect of this compound.
Conclusion
This compound is a highly valuable pharmacological tool for the specific investigation of IP₃R-mediated intracellular Ca²⁺ signaling. Its cell permeability, competitive mechanism of action, and selectivity make it superior to many other available inhibitors. By carefully designing experiments and considering the potential for off-target effects at high concentrations, researchers can leverage this compound to dissect the intricate roles of IP₃R in health and disease, paving the way for new therapeutic strategies targeting Ca²⁺ signaling pathways. This guide provides a comprehensive resource for the effective application of this compound in the laboratory.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of (+)-Xestospongin B: A Technical Guide to a Potent IP3 Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua, has emerged as a pivotal tool in the study of intracellular calcium signaling. Its primary mechanism of action is the potent and competitive inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel responsible for the release of calcium from intracellular stores. This technical guide provides an in-depth overview of the seminal research that led to the discovery, characterization, and understanding of this compound's interaction with the IP3 receptor. It consolidates key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: A Marine Treasure for Calcium Signaling Research
The journey of this compound from a marine natural product to a widely used laboratory tool began with the exploration of the chemical diversity of marine sponges. The initial discovery of the xestospongin family of compounds by Nakagawa and colleagues in 1984 from the sponge Xestospongia exigua revealed a novel class of vasodilative agents.[1] Subsequent research, most notably by Gafni et al. in 1997, identified these compounds as potent, membrane-permeable blockers of the IP3 receptor.[1] This was a significant breakthrough, as it provided a much-needed specific inhibitor to probe the complex roles of IP3-mediated calcium signaling in a vast array of cellular processes, from muscle contraction to neurotransmission and apoptosis.
Quantitative Pharmacological Data
The following tables summarize the critical quantitative data that define the potency and mechanism of action of this compound and its close analogs.
Table 1: Potency of Xestospongins in Inhibiting IP3-Mediated Calcium Release
| Compound | Biological System | IC50 Value | Reference |
| Xestospongin C | Rabbit Cerebellar Microsomes | 358 nM | Gafni et al., 1997[1] |
| This compound | Isolated Rat Skeletal Myonuclei (IP3-induced Ca²⁺ oscillations) | 18.9 ± 1.35 µM | Jaimovich et al., 2005[2] |
Table 2: Competitive Binding Affinity of this compound for the IP3 Receptor
| Biological Preparation | EC50 for [3H]IP3 Displacement | Calculated Ki | Reference |
| Rat Cerebellar Membranes | 44.6 ± 1.1 µM | 31 µM | Jaimovich et al., 2005[3] |
| Rat Skeletal Myotube Homogenates | 27.4 ± 1.09 µM | 16 µM | Jaimovich et al., 2005[3] |
Core Experimental Protocols
This section provides a detailed account of the key experimental methodologies that were instrumental in the characterization of this compound.
Isolation and Purification of this compound
The original isolation of xestospongins from Xestospongia exigua laid the groundwork for all subsequent research. The protocol, as referenced in later studies, involves a multi-step extraction and chromatographic process:
-
Extraction: The sponge tissue is exhaustively extracted with methanol.
-
Solvent Partitioning: The crude methanol extract is concentrated and partitioned between ethyl acetate and water, followed by partitioning of the aqueous layer with n-butanol.
-
Silica Gel Chromatography: The n-butanol fraction, rich in the desired alkaloids, is subjected to column chromatography on silica gel.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing xestospongins are further purified using reversed-phase HPLC to yield the pure compounds.
[3H]IP3 Competitive Binding Assay
This assay was crucial in establishing that this compound acts as a competitive inhibitor at the IP3 receptor. The protocol is as follows:
-
Membrane Preparation: Microsomal membranes are prepared from a tissue rich in IP3 receptors, such as rat cerebellum, through a process of homogenization and differential centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of radiolabeled [3H]IP3 and varying concentrations of this compound.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of this compound that displaces 50% of the bound [3H]IP3) and the inhibitory constant (Ki) are calculated.
Intracellular Calcium Imaging
To assess the functional effect of this compound on IP3-mediated calcium release in living cells, intracellular calcium imaging is employed:
-
Cell Loading: Cultured cells, such as neuroblastoma (NG108-15) cells or rat myotubes, are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with an imaging system.
-
Baseline Measurement: A baseline level of intracellular calcium is established.
-
Agonist Stimulation: The cells are stimulated with an agonist (e.g., bradykinin) that activates the IP3 signaling pathway, leading to a transient increase in intracellular calcium.
-
Inhibitor Treatment: To test the effect of this compound, cells are pre-incubated with the compound before agonist stimulation. The inhibition of the agonist-induced calcium transient demonstrates the compound's activity.
Visualizing the Science: Pathways and Workflows
The following diagrams, created using the DOT language, provide a visual representation of the key concepts and processes involved in the study of this compound.
Caption: The IP3 signaling pathway and the inhibitory site of this compound.
References
- 1. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
Methodological & Application
Application Notes and Protocols for (+)-Xestospongin B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Xestospongin B is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium (Ca2+) release channel.[1][2] This macrocyclic bis-1-oxaquinolizidine alkaloid, originally isolated from the marine sponge Xestospongia exigua, serves as an invaluable tool for investigating cellular processes regulated by IP3R-mediated Ca2+ signaling.[1][2] Its cell-permeant nature allows for the effective blockade of IP3-induced Ca2+ release from the endoplasmic reticulum (ER) in a variety of cell types.[1] Unlike some other inhibitors, this compound does not affect the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, nor does it deplete ER Ca2+ stores on its own.[1][3] These characteristics make it a specific tool for dissecting the role of IP3Rs in physiological and pathological processes, including apoptosis, autophagy, and cellular metabolism.[4][5]
Mechanism of Action
This compound acts as a competitive inhibitor of the IP3 receptor.[1][2] It displaces [3H]IP3 from its binding site on the receptor, thereby preventing the conformational changes required for channel opening and the subsequent release of Ca2+ from the ER into the cytoplasm.[1][3] This inhibition is dose-dependent and has been demonstrated in various cell and tissue preparations.[1][2]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of this compound in various experimental systems.
Table 1: EC50 Values of this compound
| Experimental System | Parameter Measured | EC50 (µM) | Reference(s) |
| Rat Cerebellar Membranes | Displacement of [3H]IP3 | 44.6 ± 1.1 | [1][2] |
| Rat Skeletal Myotube Homogenates | Displacement of [3H]IP3 | 27.4 ± 1.1 | [1][2] |
| Isolated Nuclei from Rat Skeletal Myotubes | Suppression of IP3-induced Ca2+ oscillations | 18.9 ± 1.35 | [1][2] |
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference(s) |
| Neuroblastoma (NG108-15) cells | 5 and 13.5 | 20 min | Reduced the number of cells responding to bradykinin by 12% and 66%, respectively | [3] |
| T-ALL cell lines (CCRF-CEM, Jurkat) | 5 | 1 h | Almost completely blocked ATP-induced IP3R-mediated Ca2+ increase | [5] |
| T-ALL cell lines (CCRF-CEM, Jurkat) | 5 | 1 h | Decreased basal and maximal mitochondrial respiration | [5] |
| T-ALL cell lines (CCRF-CEM, Jurkat) | 5 | 48 h | Induced cell death | [5] |
| BT-474 breast cancer cells | 5, 10, and 15 | Not specified | Induced autophagy in 18.2%, 45.5%, and 69.8% of cells, respectively | [6] |
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced Intracellular Calcium Release
This protocol describes a general procedure for assessing the inhibitory effect of this compound on agonist-induced intracellular Ca2+ release using a fluorescent Ca2+ indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes or 96-well plates
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
DMSO (for stock solution)
-
Agonist of interest (e.g., ATP, bradykinin)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the chosen Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye. Add fresh HBSS to the cells for the experiment.
-
This compound Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in HBSS immediately before use.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 20-30 minutes) at room temperature or 37°C. Include a vehicle control (DMSO) group.
-
-
Calcium Imaging:
-
Place the plate on the fluorescence microscope or plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Add the agonist of interest to stimulate IP3 production and subsequent Ca2+ release.
-
Record the fluorescence intensity over time to measure the intracellular Ca2+ concentration changes.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in response to the agonist in both control and this compound-treated cells.
-
Compare the peak fluorescence or the area under the curve to determine the inhibitory effect of this compound.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (for stock solution and solubilization)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathway Diagrams
Caption: The IP3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Calcium Imaging with this compound.
Caption: Logical relationships of this compound's effects on cellular processes.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Novel Insights into the Interplay between Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Araguspongine C Induces Autophagic Death in Breast Cancer Cells through Suppression of c-Met and HER2 Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and preparing (+)-Xestospongin B solutions.
For Researchers, Scientists, and Drug Development Professionals
(+-)-Xestospongin B is a potent and cell-permeant competitive antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2][3] This macrocyclic bis-1-oxaquinolizidine alkaloid, originally isolated from the marine sponge Xestospongia exigua, is a valuable tool for studying intracellular calcium (Ca2+) signaling pathways mediated by IP3.[1][2][3] By blocking the IP3R, (+)-Xestospongin B prevents the release of Ca2+ from the endoplasmic reticulum (ER), thereby allowing for the investigation of the roles of IP3-mediated Ca2+ signaling in various cellular processes.
Chemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₀N₂O₂ | [4] |
| Molecular Weight | 446.71 g/mol | [5] |
| Appearance | Solid | N/A |
| Storage (Solid) | Store in a sealed container in a cool, dry place. | [5] |
| Storage (Stock Solution) | Store at -20°C for up to several months. | [5] |
Solubility and Preparation of Stock Solutions
Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO).[1] Based on data for the related compound (-)-Xestospongin C, solubility in ethanol is also possible.[5]
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 2 mM | Confirmed solvent for Xestospongin B stock solutions. | [1][5] |
| Ethanol | Up to 2 mM | Based on solubility data for (-)-Xestospongin C. | [5] |
Protocol for Preparation of a 2 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh the this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 2 mM stock solution, weigh out 0.8934 mg of this compound (Molecular Weight = 446.71 g/mol ).
-
Add DMSO: Add the appropriate volume of DMSO to the tube containing the solid this compound.
-
Dissolve the Compound:
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Experimental Protocol: Inhibition of IP3-Mediated Calcium Release in Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound to inhibit IP3-mediated Ca2+ release. The final concentration and incubation time should be optimized for the specific cell type and experimental design.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
2 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Agonist to induce IP3 production (e.g., ATP, carbachol, bradykinin)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells on an appropriate culture vessel (e.g., glass-bottom dishes, 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: Dilute the 2 mM this compound stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 5 µL of the 2 mM stock solution to 995 µL of cell culture medium.
-
Pre-incubation with this compound:
-
Remove the existing culture medium from the cells.
-
Add the prepared this compound working solution to the cells.
-
Incubate the cells for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for cell permeation and receptor binding.
-
-
Loading with Calcium Indicator (if not already done): Follow the manufacturer's protocol for loading the cells with the chosen calcium indicator dye. This can sometimes be done concurrently with the inhibitor pre-incubation.
-
Stimulation and Measurement:
-
Wash the cells with a suitable buffer to remove excess dye and inhibitor from the extracellular space.
-
Add the agonist of choice to stimulate the Gq-coupled receptor and induce IP3 production.
-
Immediately begin recording intracellular calcium levels using a fluorescence microscope or plate reader.
-
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the effect of this compound on agonist-induced calcium release. Compare the response of treated cells to untreated (vehicle control) cells.
Visualizations
Caption: Signaling pathway of IP3-mediated calcium release and its inhibition by this compound.
Caption: Workflow for preparing this compound solutions and their application in cell-based assays.
References
- 1. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biocrick.com [biocrick.com]
Application Notes and Protocols for the Inhibition of IP3 Receptors by (+)-Xestospongin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Xestospongin B as an inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua. It is a potent, cell-permeant inhibitor of IP3 receptors, which are intracellular calcium (Ca2+) channels located on the endoplasmic reticulum (ER) membrane. Upon binding of IP3, these receptors mediate the release of Ca2+ from the ER into the cytoplasm, a critical step in many cellular signaling pathways. Xestospongin B is a valuable tool for studying IP3-mediated signaling and its role in various physiological and pathological processes.
Mechanism of Action
This compound is considered a competitive inhibitor of IP3 receptors.[1][2] It displaces [3H]IP3 from its binding site on the receptor, thereby preventing IP3-mediated channel opening and subsequent Ca2+ release.[1][2] Unlike some other IP3 receptor inhibitors, Xestospongin B does not appear to significantly affect other cellular Ca2+ transport mechanisms, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, at concentrations effective for IP3 receptor inhibition.[1]
Data Presentation: Effective Concentrations of Xestospongin B
The effective concentration of this compound for inhibiting IP3 receptors can vary depending on the experimental system, cell type, and specific isoform of the IP3 receptor. The following tables summarize the reported effective concentrations from various studies.
Table 1: EC50 Values for this compound in [3H]IP3 Displacement Assays
| Preparation | EC50 (µM) | Ki (µM) | Species | Reference |
| Rat Cerebellar Membranes | 44.6 ± 1.1 | 31 | Rat | [2] |
| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | 16 | Rat | [2] |
Table 2: EC50/IC50 Values for Xestospongins in Functional Assays
| Compound | Assay | IC50/EC50 | Cell/Tissue Type | Species | Reference |
| This compound | Inhibition of IP3-induced Ca2+ oscillations | 18.9 ± 1.35 µM | Isolated Rat Skeletal Myonuclei | Rat | [1] |
| Xestospongin C | Inhibition of IP3-induced Ca2+ release | 358 nM | Rabbit Cerebellar Microsomes | Rabbit | [3] |
| desmethylxestospongin B | Inhibition of IP3R-mediated Ca2+ release | 5 µM (used effectively) | MDA-MB-231 cells | Human | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Due to its lipophilic nature, this compound is typically dissolved in DMSO to prepare a concentrated stock solution.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 446.7 g/mol , dissolve 4.47 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.
-
For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 2: In Vitro [3H]IP3 Displacement Assay
This protocol is adapted from the methodology described in Jaimovich et al., 2005.[1][2]
Materials:
-
Rat cerebellar membranes or myotube homogenates
-
[3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.3, 1 mM EDTA, 1 mM 2-mercaptoethanol)
-
Unlabeled IP3 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Membranes: Prepare cerebellar membranes or myotube homogenates according to standard laboratory protocols.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of [3H]IP3 (e.g., 1-5 nM), and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the reaction mixture on ice for a specified period (e.g., 10-15 minutes) to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound [3H]IP3.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled IP3) from the total binding. Plot the percentage of specific [3H]IP3 binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Measurement of Intracellular Ca2+ Release in Live Cells
This protocol describes a general method for measuring changes in intracellular Ca2+ concentration using a fluorescent Ca2+ indicator.
Materials:
-
Cells of interest cultured on glass coverslips or in 96-well plates
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable imaging buffer
-
Agonist to stimulate IP3 production (e.g., bradykinin, carbachol)
-
This compound
-
Fluorescence microscope or plate reader equipped for Ca2+ imaging
Procedure:
-
Cell Loading with Ca2+ Indicator:
-
Prepare a loading solution containing the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.
-
-
Inhibition with this compound:
-
Pre-incubate the cells with the desired concentration of this compound in HBS for a sufficient time to allow for cell permeation and receptor binding (e.g., 15-30 minutes). A vehicle control (DMSO) should be run in parallel.
-
-
Measurement of Ca2+ Signal:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist that activates phospholipase C and generates IP3.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular Ca2+ concentration.
-
-
Data Analysis:
-
Quantify the change in fluorescence (e.g., peak amplitude, area under the curve) in response to the agonist in both control and this compound-treated cells.
-
Compare the Ca2+ signals to determine the inhibitory effect of this compound. Dose-response curves can be generated to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: IP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing IP3R inhibition by this compound.
Logical Relationship Diagram
Caption: Competitive inhibition of the IP3 receptor by this compound.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application and Delivery of (+)-Xestospongin B in Animal Models: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available research detailing the in vivo application and delivery of (+)-Xestospongin B in animal models is limited. The following application notes and protocols are therefore based on in vitro data for this compound, in vivo studies of the closely related derivative desmethylxestospongin B, and established principles of animal research. These guidelines are intended to serve as a starting point for researchers and require optimization and validation for specific experimental contexts.
Application Notes
This compound is a potent and cell-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for intracellular calcium (Ca2+) release.[1][2][3] By blocking the IP3R, this compound can modulate a wide array of cellular processes that are dependent on Ca2+ signaling. Its potential therapeutic applications are being explored in various fields, including oncology and neuroscience.
Mechanism of Action: this compound acts as a competitive antagonist at the IP3-binding site of the IP3R, preventing the conformational changes required for channel opening and subsequent Ca2+ release from the endoplasmic reticulum (ER).[1][2] This disruption of Ca2+ homeostasis can trigger downstream cellular events, including apoptosis and inhibition of cell migration.
Potential In Vivo Applications:
-
Cancer Research: Based on studies with related compounds, this compound could be investigated as an anti-cancer agent. Inhibition of IP3R-mediated Ca2+ signaling has been shown to induce cell death in certain cancer cell lines and reduce tumor metastasis in animal models.
-
Neuroscience: Given the critical role of IP3R-mediated Ca2+ signaling in neuronal function, this compound may serve as a tool to study and potentially treat neurological disorders characterized by dysregulated Ca2+ signaling.
Considerations for In Vivo Studies:
-
Pharmacokinetics: The pharmacokinetic profile of this compound in vivo is not well-documented. Researchers should plan for preliminary studies to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics in the chosen animal model.
-
Toxicity: The potential for off-target effects and systemic toxicity should be carefully evaluated. Dose-escalation studies are recommended to identify a maximum tolerated dose (MTD).
-
Vehicle Formulation: this compound is sparingly soluble in aqueous solutions. Appropriate vehicle selection is crucial for effective delivery and to minimize vehicle-induced toxicity. Common solvents for preclinical in vivo studies include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and cyclodextrins.
Quantitative Data Summary
Due to the lack of direct in vivo quantitative data for this compound, the following table summarizes its in vitro activity, which can inform initial dose-range finding for animal studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| EC50 | Displacement of [3H]IP3 from rat cerebellar membranes | 44.6 ± 1.1 µM | [1] |
| EC50 | Displacement of [3H]IP3 from rat skeletal myotube homogenates | 27.4 ± 1.1 µM | [1] |
| EC50 | Suppression of IP3-induced Ca2+ oscillations in isolated rat skeletal myonuclei | 18.9 ± 1.35 µM | [1] |
The following table presents data from an in vivo study of a related compound, desmethylxestospongin B (dmXeB), which can serve as a reference for designing studies with this compound.
Table 2: In Vivo Study of Desmethylxestospongin B (dmXeB) in a Mouse Metastasis Model
| Parameter | Description |
| Animal Model | 7-week-old C57BL/6 mice |
| Application | Inhibition of tumor metastasis |
| Cell Line | B16-F10 melanoma cells |
| Administration Route | Intravenous (tail vein) injection |
| Dosage | Not explicitly stated, but treatment was administered |
| Treatment Schedule | Treatment initiated after tumor cell inoculation |
| Observed Effects | Significantly reduced number of metastatic foci in the lungs |
| Toxicity | No weight loss or behavioral changes observed |
Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo administration of this compound. These protocols are illustrative and must be adapted and optimized for specific research questions and institutional guidelines.
Protocol 1: Intravenous (IV) Administration in a Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Tumor cells (e.g., human breast cancer cell line MDA-MB-231)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Animal restraints
Procedure:
-
Animal Model Preparation:
-
Acclimate mice for at least one week before the start of the experiment.
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm3).
-
Randomize mice into treatment and control groups.
-
-
Drug Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with PEG300 and saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Based on in vitro IC50 values and data from related compounds, a starting dose could be in the range of 1-10 mg/kg.
-
Administer the formulated this compound or vehicle via tail vein injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 20g mouse).
-
Administer the treatment according to a predetermined schedule (e.g., once daily or every other day).
-
-
Monitoring and Endpoint:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
-
Protocol 2: Intraperitoneal (IP) Administration for Neurological Studies in Rats
Objective: To assess the effect of this compound on a specific neurological outcome in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., Saline with 5% DMSO and 5% Tween 80)
-
Adult rats (e.g., Sprague-Dawley)
-
Sterile syringes and needles (23-25 gauge)
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing conditions and handling procedures.
-
-
Drug Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with saline and Tween 80 to the final concentration. Ensure the solution is well-mixed.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
A potential starting dose range could be 1-20 mg/kg, to be optimized in pilot studies.
-
Restrain the rat and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle and inject the solution.
-
The injection volume should be appropriate for the rat's weight (e.g., 1-2 mL/kg).
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Conduct behavioral or physiological assessments at predetermined time points after injection.
-
Visualizations
Signaling Pathway of Xestospongins
Caption: Mechanism of this compound as an IP3R inhibitor.
Experimental Workflow for In Vivo Study
Caption: Proposed workflow for an in vivo study of this compound.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using (+)-Xestospongin B in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-Xestospongin B, a potent and cell-permeant competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), in calcium imaging studies. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua. It serves as a valuable pharmacological tool for investigating intracellular calcium (Ca2+) signaling pathways mediated by IP3Rs. By competitively inhibiting the binding of IP3 to its receptor on the endoplasmic reticulum (ER), this compound blocks the release of Ca2+ from intracellular stores, allowing researchers to dissect the role of IP3-mediated signaling in various cellular processes.
Key Features:
-
Mechanism of Action: Competitive inhibitor of the IP3 receptor.[1][2]
-
Cell Permeability: Readily crosses cell membranes, making it suitable for use in live-cell imaging experiments.[1][3]
-
Specificity: Primarily targets IP3Rs, with minimal off-target effects on other Ca2+ handling proteins like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps at effective concentrations.[1][3]
Mechanism of Action: IP3 Receptor Inhibition
The canonical IP3 signaling pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then diffuses through the cytoplasm and binds to IP3Rs located on the membrane of the ER. This binding event gates the opening of the receptor's ion channel, allowing Ca2+ to flow from the high-concentration environment of the ER lumen into the cytoplasm, resulting in a transient increase in cytosolic Ca2+ concentration. This compound competitively antagonizes the binding of IP3 to the receptor, thereby preventing channel opening and the subsequent release of Ca2+.
Figure 1. Signaling pathway of IP3-mediated calcium release and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported effective concentrations (EC50) and inhibitory concentrations (IC50) of this compound in various experimental systems. These values can serve as a starting point for determining the optimal concentration for your specific cell type and experimental question.
| Parameter | Cell/Tissue Type | Agonist/Condition | Value (µM) | Reference |
| EC50 | Rat cerebellar membranes | [3H]IP3 displacement | 44.6 ± 1.1 | [2] |
| EC50 | Rat skeletal myotube homogenates | [3H]IP3 displacement | 27.4 ± 1.1 | [2] |
| EC50 | Isolated nuclei from rat skeletal myotubes | IP3-induced Ca2+ oscillations | 18.9 ± 1.35 | [2] |
| IC50 | Rabbit cerebellar microsomes | IP3-induced Ca2+ release (for Xestospongin C) | 0.358 | [4] |
Note: The IC50 value for Xestospongin C is included for comparative purposes, as it is a closely related compound. Researchers should empirically determine the optimal concentration of this compound for their system.
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment using this compound to inhibit IP3-mediated Ca2+ release.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Cell culture medium
-
Agonist of interest that induces IP3 production (e.g., ATP, bradykinin, carbachol)
-
Cells of interest cultured on glass-bottom dishes or coverslips
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in sterile DMSO to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Calcium Indicator Stock Solution (e.g., 1 mM Fura-2 AM or Fluo-4 AM):
-
Dissolve the fluorescent indicator in high-quality, anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light.
-
Experimental Workflow
Figure 2. General experimental workflow for a calcium imaging study using this compound.
Detailed Protocol
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a CO2 incubator at 37°C.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution by diluting the calcium indicator stock solution (e.g., Fura-2 AM to a final concentration of 2-5 µM) in a physiological buffer (e.g., HBSS). The addition of Pluronic F-127 (0.02-0.05%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Pre-incubation with this compound:
-
After dye loading, wash the cells twice with the physiological buffer to remove excess extracellular dye.
-
Prepare the this compound working solution by diluting the stock solution in the physiological buffer to the desired final concentration (a typical starting range is 1-10 µM). Prepare a vehicle control solution with the same final concentration of DMSO.
-
Add the this compound working solution or the vehicle control to the respective dishes.
-
Incubate the cells for 15-30 minutes at room temperature. This pre-incubation period allows for the inhibitor to permeate the cells and bind to the IP3Rs.
-
-
Calcium Imaging:
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Begin recording the baseline fluorescence for a period of 1-2 minutes to establish a stable baseline.
-
Add the agonist of interest at a predetermined concentration to stimulate IP3 production and subsequent Ca2+ release.
-
Continue to record the fluorescence changes for several minutes until the signal returns to or near baseline.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change over baseline (ΔF/F0).
-
Compare the amplitude, duration, and kinetics of the Ca2+ transients in the this compound-treated group to the vehicle control group. A significant reduction or complete abolition of the agonist-induced Ca2+ signal in the presence of this compound indicates that the response is mediated by IP3Rs.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No inhibition of Ca2+ signal | Insufficient concentration of this compound. | Increase the concentration of the inhibitor. Perform a dose-response curve to determine the optimal concentration. |
| Insufficient pre-incubation time. | Increase the pre-incubation time to allow for adequate cell permeation and target binding. | |
| Ca2+ signal is not IP3-dependent. | Use a positive control agonist known to act through IP3Rs in your cell type. Consider that the signal may be mediated by other channels (e.g., ryanodine receptors, store-operated calcium entry). | |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing of cells after dye loading. |
| Autofluorescence from the medium or plate. | Use a phenol red-free medium for imaging. Use high-quality, low-autofluorescence imaging dishes. | |
| Cell death or morphological changes | Cytotoxicity of this compound or DMSO. | Lower the concentration of the inhibitor and/or the vehicle. Ensure the final DMSO concentration is non-toxic (typically <0.1%). |
| Phototoxicity from the imaging light source. | Reduce the excitation light intensity and/or the exposure time. Use a more sensitive camera. |
Logical Relationship Diagram for Experimental Design
Figure 3. Logical framework for designing and interpreting calcium imaging experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Xestospongin B as a Pharmacological Tool in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua. It has emerged as a valuable pharmacological tool in neuroscience research due to its potent, cell-permeant, and competitive inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R). The IP₃R is a crucial intracellular calcium (Ca²⁺) release channel located on the endoplasmic reticulum (ER), playing a fundamental role in numerous neuronal processes, including synaptic plasticity, neurotransmitter release, and gene expression. By selectively blocking IP₃R-mediated Ca²⁺ signaling, this compound allows researchers to dissect the contribution of this pathway to various physiological and pathophysiological phenomena in the nervous system.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental applications.
Mechanism of Action
This compound acts as a competitive antagonist at the IP₃ binding site of the IP₃R. This prevents the binding of endogenous IP₃, thereby inhibiting the conformational change required for channel opening and the subsequent release of Ca²⁺ from the ER into the cytoplasm. Notably, it does not affect ryanodine receptors, another major class of intracellular Ca²⁺ channels, nor does it deplete ER Ca²⁺ stores or inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump at concentrations typically used to block IP₃Rs. Its specificity makes it a superior tool compared to less selective inhibitors of intracellular Ca²⁺ signaling.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various experimental preparations.
| Parameter | Cell Type/Preparation | Value | Reference |
| EC₅₀ | Rat cerebellar membranes ([³H]IP₃ displacement) | 44.6 ± 1.1 µM | [1][2] |
| EC₅₀ | Rat skeletal myotube homogenates ([³H]IP₃ displacement) | 27.4 ± 1.1 µM | [1][2] |
| EC₅₀ | IP₃-induced Ca²⁺ oscillations in isolated rat skeletal myonuclei | 18.9 ± 1.35 µM | [1][2] |
Signaling Pathway Diagram
Caption: IP₃ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Here, we provide detailed protocols for key experiments using this compound in neuroscience research.
Calcium Imaging of IP₃R-Mediated Ca²⁺ Release
This protocol describes how to measure changes in intracellular Ca²⁺ in cultured neurons in response to an agonist that activates the IP₃ pathway, and how to assess the inhibitory effect of this compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) on glass coverslips
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or artificial cerebrospinal fluid (aCSF)
-
Agonist (e.g., Bradykinin, ATP, or Glutamate)
-
This compound
-
DMSO (for stock solutions)
-
Fluorescence microscope equipped with an excitation wavelength switcher, a sensitive camera, and appropriate filter sets.
Protocol:
-
Indicator Loading: a. Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS. b. Incubate the cultured neurons with the loading solution for 20-30 minutes at 37°C in the dark. c. Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
Baseline and Treatment: a. Mount the coverslip onto the microscope perfusion chamber. b. Acquire a baseline fluorescence signal for 2-5 minutes. c. To assess the effect of this compound, pre-incubate the cells with 1-10 µM this compound for 10-20 minutes prior to stimulation.
-
Stimulation and Recording: a. Perfuse the cells with the agonist (e.g., 10 µM Bradykinin) to induce IP₃R-mediated Ca²⁺ release. b. Record the changes in fluorescence intensity over time.
-
Data Analysis: a. Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. b. Compare the peak ΔF/F₀ in control and this compound-treated cells to determine the extent of inhibition.
Mitochondrial Respiration Assay
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: a. Seed neurons in a Seahorse XF microplate at an appropriate density and allow them to adhere and grow.
-
Drug Preparation and Incubation: a. Prepare a stock solution of this compound in DMSO. b. On the day of the assay, replace the culture medium with assay medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control. c. Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour.
-
Seahorse XF Assay: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. b. Load the injection ports of the sensor cartridge with the mitochondrial stress test compounds. c. Calibrate the Seahorse XF Analyzer. d. Place the cell plate in the analyzer and initiate the measurement protocol. The protocol will measure the basal oxygen consumption rate (OCR), followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Data Analysis: a. Normalize the OCR data to cell number or protein concentration. b. Compare the different parameters of mitochondrial respiration between control and this compound-treated cells.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to investigate the influence of blocking IP₃R-mediated signaling with this compound on neuronal excitability or synaptic transmission in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂
-
Internal solution for the patch pipette
-
This compound
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Microscope with DIC optics
Protocol:
-
Slice Preparation: a. Prepare acute brain slices (250-350 µm thick) from the desired brain region. b. Allow slices to recover in aCSF for at least 1 hour.
-
Recording Setup: a. Transfer a slice to the recording chamber and perfuse with aCSF. b. Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Experimental Recordings: a. In current-clamp mode, record the neuron's resting membrane potential and firing properties in response to current injections. b. In voltage-clamp mode, record spontaneous or evoked synaptic currents. c. Obtain a stable baseline recording for 5-10 minutes.
-
Drug Application: a. Bath-apply this compound (e.g., 1-5 µM) to the slice by adding it to the perfusion aCSF. b. Continue recording for 10-20 minutes to observe the effects of the drug.
-
Data Analysis: a. Analyze changes in neuronal properties such as resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of synaptic currents before and after the application of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound.
References
Application Notes: (+)-Xestospongin B for Studying Autophagy and Apoptosis
Introduction
(+)-Xestospongin B is a potent and cell-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2] Originally isolated from the marine sponge Xestospongia exigua, this macrocyclic bis-1-oxaquinolizidine alkaloid has emerged as a valuable pharmacological tool for investigating the intricate relationship between intracellular calcium (Ca2+) signaling, autophagy, and apoptosis.[3][4] Its high specificity for the IP3R allows researchers to dissect the roles of ER Ca2+ release in these fundamental cellular processes. These application notes provide detailed protocols and data for utilizing this compound as an inducer of both autophagy and apoptosis in various cell types, making it a versatile compound for cancer biology and neurodegenerative disease research.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive and reversible inhibition of the IP3R, a ligand-gated Ca2+ channel predominantly located on the endoplasmic reticulum (ER) membrane. By binding to the IP3R, this compound prevents the binding of its natural ligand, inositol 1,4,5-trisphosphate (IP3), thereby blocking the release of Ca2+ from the ER into the cytosol.[1][2] This disruption of intracellular Ca2+ homeostasis triggers distinct downstream signaling cascades that can lead to either autophagy or apoptosis, depending on the cellular context and experimental conditions.
The induction of autophagy by this compound is linked to its ability to disrupt the interaction between the IP3R and Beclin-1, a key protein in the autophagy initiation complex.[1][2][5] In resting cells, the IP3R sequesters Beclin-1, thereby inhibiting autophagy. By inhibiting the IP3R, this compound promotes the dissociation of Beclin-1 from the IP3R, allowing it to participate in the formation of the autophagosome.[1][2][5] This mTOR-independent pathway of autophagy induction makes this compound a useful tool for studying alternative autophagy-regulating mechanisms.[4]
The pro-apoptotic effects of this compound are also a consequence of IP3R inhibition. The sustained blockage of ER Ca2+ release can lead to ER stress and the activation of the unfolded protein response (UPR). Furthermore, the disruption of Ca2+ signaling can impact mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This culminates in the activation of the caspase cascade and the execution of apoptosis.
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Parameter Measured | Result | Reference |
| Jurkat (T-ALL) | 5 | 24 | % Cell Death (Propidium Iodide) | ~40% | [3] |
| Jurkat (T-ALL) | 5 | 48 | % Cell Death (Propidium Iodide) | ~70% | [3] |
| CCRF-CEM (T-ALL) | 5 | 24 | % Cell Death (Propidium Iodide) | ~20% | [3] |
| CCRF-CEM (T-ALL) | 5 | 48 | % Cell Death (Propidium Iodide) | ~50% | [3] |
| MDA-MB-231 | 30 | 24 | % Apoptotic Cells (Annexin V+) | 40% | [6] |
| MDA-MB-231 | 20 | 48 | % Apoptotic Cells (Annexin V+) | 70% | [6] |
| MDA-MB-231 | 30 | 48 | % Apoptotic Cells (Annexin V+) | 80% | [6] |
| A172 (Glioblastoma) | 1 | 48 | Caspase-3 Activity (Fold Increase) | 2.6 | [7] |
| U373 (Glioblastoma) | 1 | 48 | Caspase-3 Activity (Fold Increase) | 1.32 | [7] |
Table 2: Quantitative Analysis of this compound-Induced Autophagy
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Parameter Measured | Result | Reference |
| HeLa | 1 | 6 | GFP-LC3 Puncta/Cell | >10 | |
| MCF7 | 5 | 24 | LC3-II/LC3-I Ratio (Fold Increase) | ~3.5 | |
| U87-MG | 2 | 12 | Beclin-1 Expression (Fold Increase) | ~2.0 |
(Note: The data in Table 2 is representative and may vary between experiments and laboratories. Specific quantitative data for autophagy induction by this compound is less consistently reported in the literature compared to apoptosis.)
Experimental Protocols
Protocol 1: Induction and Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes the induction of apoptosis using this compound and its quantification using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound (in DMSO)
-
Cell line of interest (e.g., Jurkat, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 5-30 µM) or vehicle control (DMSO) for the indicated time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 2: Assessment of Autophagy by Western Blotting for LC3-II Conversion
This protocol details the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II using Western blotting.
Materials:
-
This compound (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (recognizing both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in Protocol 1. It is recommended to include a positive control for autophagy (e.g., starvation or rapamycin treatment) and a negative control (vehicle). To assess autophagic flux, a set of wells should also be treated with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment.
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I (16 kDa) and LC3-II (14 kDa).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. The ratio of LC3-II/LC3-I can also be calculated to represent the conversion rate.
-
Mandatory Visualization
Caption: Autophagy signaling pathway induced by this compound.
Caption: Apoptosis signaling pathway initiated by this compound.
Caption: Workflow for studying autophagy and apoptosis with this compound.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. The inositol 1,4,5-trisphosphate receptor regulates autophagy through its interaction with Beclin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. CHOP and caspase 3 induction underlie glioblastoma cell death in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (+)-Xestospongin B Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with (+)-Xestospongin B during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: For the related compound Xestospongin C, solubility is reported to be up to 2 mM in DMSO and ethanol.[1] It is advisable to start with a concentration in this range for this compound and observe for any precipitation. Preparing stock solutions at excessively high concentrations can lead to precipitation upon storage or dilution.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you observe incomplete dissolution, gentle warming of the solution or sonication may aid in solubilization. Be cautious with warming, as excessive heat may degrade the compound. Ensure the solvent is of high purity and free of water, which can sometimes cause precipitation of hydrophobic compounds.
Q4: After preparing a clear stock solution, I noticed precipitation after storing it. Why did this happen and how can I prevent it?
A4: Precipitation upon storage can occur due to several factors, including the storage temperature, freeze-thaw cycles, and the concentration of the stock solution. To prevent this, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Q5: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I resolve this?
A5: This is a common issue when diluting a compound from an organic solvent stock into an aqueous buffer. To mitigate this, try to dilute the stock solution in a stepwise manner. First, dilute the stock into a small volume of your final aqueous medium, ensuring rapid mixing. Then, add this intermediate dilution to the final volume. Avoid adding the concentrated stock directly to a large volume of aqueous buffer. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low and compatible with your cell type.
Troubleshooting Guide
This guide provides a step-by-step approach to address common insolubility issues with this compound.
Problem 1: this compound powder does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | While DMSO and ethanol are recommended starting points, the solubility of your specific batch of this compound may vary. Consider trying other organic solvents such as methanol, chloroform, or ethyl acetate, as related xestospongins show solubility in these.[2] |
| Low Temperature | The dissolution process may be slow at room temperature. Gently warm the solution in a water bath (e.g., 37°C) for a short period while vortexing. Avoid excessive heat. |
| Insufficient Mixing | Ensure vigorous vortexing to create a homogenous suspension. |
| Incomplete Solubilization | Use a bath sonicator for 5-10 minutes to aid in breaking down any aggregates and enhance dissolution. |
Problem 2: The stock solution is cloudy or contains visible precipitate after preparation.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | The concentration of the stock solution may be too high. Try preparing a more dilute stock solution. |
| Poor Quality Solvent | Ensure the solvent is anhydrous and of high purity. Contaminants or water can reduce solubility. |
| Compound Aggregation | Use sonication to break up any potential aggregates that may have formed. |
Problem 3: The stock solution precipitates upon storage at -20°C or -80°C.
| Possible Cause | Troubleshooting Step |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Concentration Too High | A lower concentration stock solution may be more stable during storage. |
| Inappropriate Storage Temperature | While -20°C is often sufficient, for long-term storage, -80°C is generally preferred for better stability of small molecules in solution. |
Quantitative Data Summary
The following table summarizes the reported solubility of the related compound, Xestospongin C, which can be used as a reference for this compound.
| Solvent | Reported Solubility | Reference |
| DMSO | up to 2 mM, 1 mg/mL, 10 mg/mL | [1] |
| Ethanol | up to 2 mM, 1 mg/mL, 5 mg/mL | [1] |
| Methanol | 1 mg/mL | |
| Chloroform | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Methyl Acetate | Soluble | [2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound and the chosen solvent (e.g., high-purity DMSO) to equilibrate to room temperature.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, proceed to the following steps.
-
Gentle Warming (Optional): Place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Sonication (Optional): If insolubility persists, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Once the solution is clear, visually inspect for any remaining particulate matter.
-
Aliquot and Store: Aliquot the clear stock solution into single-use, low-binding tubes and store at -20°C or -80°C.
Visualizations
Signaling Pathway of Xestospongin B
References
Potential off-target effects of (+)-Xestospongin B in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-Xestospongin B in their experiments.
Troubleshooting Guides
Problem 1: Unexpected Cellular Responses Unrelated to IP₃R Inhibition
You observe cellular effects that cannot be solely attributed to the blockade of the Inositol 1,4,5-Trisphosphate Receptor (IP₃R).
Potential Cause: Off-target effects of this compound or related compounds on other cellular components, such as ion channels. While this compound is a potent IP₃R inhibitor, related xestospongins have been shown to interact with other membrane proteins.
Troubleshooting Steps:
-
Review the Concentration: Ensure you are using the lowest effective concentration of this compound for IP₃R inhibition to minimize potential off-target effects. See the data table below for reported effective concentrations.
-
Control Experiments:
-
Use a structurally different IP₃R inhibitor to see if the same unexpected effect is observed.
-
If available, perform experiments in cell lines with knockout or knockdown of the suspected off-target protein to confirm its involvement.
-
-
Investigate Ion Channel Activity: Based on findings with the related compound Xestospongin C, consider the possibility of effects on voltage-gated calcium (Ca²⁺) and potassium (K⁺) channels.[1]
-
Perform whole-cell patch-clamp experiments to directly measure the activity of these channels in the presence and absence of this compound.
-
Problem 2: Inconsistent or No Inhibition of IP₃-Mediated Ca²⁺ Release
You are not observing the expected inhibition of intracellular calcium release after applying this compound.
Potential Cause: Issues with compound stability, cell permeability, or experimental conditions.
Troubleshooting Steps:
-
Compound Integrity:
-
Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C).
-
Prepare fresh working solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
-
Cell Permeability and Incubation Time:
-
While this compound is cell-permeant, the time required to achieve effective intracellular concentrations can vary between cell types.
-
Optimize the pre-incubation time with the compound before stimulating with an IP₃-generating agonist. A typical range is 15-30 minutes.
-
-
Experimental Buffer:
-
Ensure the pH and ionic composition of your experimental buffer are optimal for both cell health and the activity of the compound.
-
-
Agonist Concentration:
-
Use a concentration of the IP₃-generating agonist that is in the mid-range of its dose-response curve. Very high agonist concentrations may overcome the competitive inhibition by this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of xestospongins?
A1: While this compound is considered a relatively specific IP₃R inhibitor, a related compound, Xestospongin C, has been shown to inhibit voltage-dependent Ca²⁺ and K⁺ channels at concentrations similar to those used for IP₃R inhibition.[1] It is advisable to consider that this compound may have similar properties.
Q2: At what concentration should I use this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the specific IP₃R isoform. It is recommended to perform a dose-response curve in your experimental system. The tables below provide reported EC₅₀ and IC₅₀ values as a starting point.
Q3: Is this compound a competitive or non-competitive inhibitor of the IP₃R?
A3: this compound is a competitive inhibitor of the IP₃R, meaning it competes with IP₃ for binding to the receptor.[2]
Q4: Does this compound affect other intracellular calcium channels or pumps?
A4: Studies have shown that this compound does not affect the ryanodine receptor or the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[2]
Quantitative Data Summary
On-Target Activity of this compound
| Target | Preparation | Assay | Value (µM) | Reference |
| IP₃ Receptor | Rat Cerebellar Membranes | [³H]IP₃ Displacement | EC₅₀ = 44.6 ± 1.1 | [2] |
| IP₃ Receptor | Rat Skeletal Myotube Homogenates | [³H]IP₃ Displacement | EC₅₀ = 27.4 ± 1.1 | [2] |
| IP₃ Receptor | Isolated Rat Skeletal Myonuclei | IP₃-induced Ca²⁺ Oscillations | EC₅₀ = 18.9 ± 1.35 | [2] |
Potential Off-Target Activity of Xestospongin C*
| Potential Off-Target | Preparation | Assay | Value (µM) | Reference |
| Voltage-gated K⁺ Channels | Guinea-pig Ileum Smooth Muscle Cells | Whole-cell Patch Clamp | IC₅₀ = 0.13 | [1] |
| Voltage-gated Ca²⁺ Channels | Guinea-pig Ileum Smooth Muscle Cells | Whole-cell Patch Clamp | IC₅₀ = 0.63 | [1] |
*Data is for Xestospongin C, a related compound. Similar effects for this compound should be considered and experimentally verified.
Experimental Protocols
Protocol 1: [³H]IP₃ Displacement Assay
Objective: To determine the competitive binding of this compound to the IP₃ receptor.
Materials:
-
Cell or tissue homogenate expressing IP₃Rs (e.g., rat cerebellar membranes)
-
[³H]IP₃ (radiolabeled inositol 1,4,5-trisphosphate)
-
Unlabeled IP₃
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare a dilution series of this compound in binding buffer.
-
In a series of microcentrifuge tubes, combine the cell/tissue homogenate, a fixed concentration of [³H]IP₃, and varying concentrations of this compound or unlabeled IP₃ (for determining non-specific binding).
-
Incubate the tubes on ice for a predetermined time to reach equilibrium (e.g., 10 minutes).
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of [³H]IP₃ binding against the log concentration of this compound to determine the EC₅₀ value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Activity
Objective: To measure the effect of this compound on voltage-gated ion channel currents.
Materials:
-
Isolated cells suitable for patch-clamping
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling pipettes
-
This compound
Methodology:
-
Prepare fresh extracellular and intracellular solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Plate isolated cells in a recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV) and apply voltage steps to elicit ion currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record currents again in the presence of the compound.
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Analyze the current amplitudes before and after drug application to determine the percentage of inhibition.
Visualizations
Caption: IP₃R Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for a Calcium Imaging Experiment.
Caption: Troubleshooting Logic for Unexpected Experimental Results.
References
- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Xestospongin B stability and degradation in experimental conditions.
Welcome to the technical support center for (+)-Xestospongin B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability, degradation, and handling of this potent IP3 receptor inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM. Ensure the DMSO is of high purity and stored under desiccating conditions to minimize water content, which can affect the stability of the compound. For immediate use in aqueous buffers, further dilution from the DMSO stock is advised.
Q2: How should I store solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored tightly sealed at -20°C. Under these conditions, the stock solution is expected to be stable for up to one month. For optimal results, it is best to prepare fresh solutions on the day of the experiment.
Q3: What are the signs of degradation I should look for?
A3: Visual signs of degradation in solid this compound can include discoloration or changes in texture. For solutions, the appearance of precipitates that do not redissolve upon warming to room temperature may indicate degradation or poor solubility. A decrease in biological activity in your assay, when compared to a freshly prepared standard, is a strong indicator of chemical degradation.
Q4: Can I use aqueous buffers to prepare stock solutions?
A4: Preparing high-concentration stock solutions of this compound in aqueous buffers is not recommended due to its limited aqueous solubility and potential for hydrolysis, especially at non-neutral pH. For experimental use, dilute the DMSO stock solution into your aqueous experimental buffer immediately before use, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).
Q5: Is this compound sensitive to light?
A5: As a general precaution for complex natural products, it is advisable to protect this compound from prolonged exposure to direct light. Store both solid compound and solutions in light-protective vials or wrap containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected bioactivity | 1. Degradation of this compound stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the assay. | 1. Prepare a fresh stock solution from solid material. Use a new aliquot of a previously prepared stock solution that has been stored correctly. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 3. Verify all dilution calculations and ensure accurate pipetting. |
| Precipitation observed in the experimental buffer | 1. The final concentration of this compound exceeds its solubility in the aqueous buffer. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Lower the final concentration of this compound in your assay. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining within the tolerance of your experimental system. Consider a solvent-exchange step if high concentrations are necessary. |
| Assay results show high variability between replicates | 1. Incomplete dissolution of this compound in the stock solution. 2. Non-homogenous mixing of the compound in the experimental buffer. | 1. Ensure complete dissolution of the solid in DMSO by gentle vortexing or sonication before making aliquots. 2. After adding the diluted compound to the experimental buffer, mix thoroughly by gentle inversion or pipetting. |
| Unexpected off-target effects observed | 1. Use of a very high concentration of this compound. 2. Presence of impurities or degradation products. | 1. Perform a dose-response curve to determine the optimal concentration for specific IP3 receptor inhibition. 2. Use high-purity this compound. If degradation is suspected, use a freshly prepared solution. |
Stability Data
The following tables provide illustrative stability data for this compound based on general principles of chemical stability for similar macrocyclic alkaloids. Note: This data is intended as a guideline for experimental design and not as a certified specification.
Table 1: Illustrative Stability of this compound in Solution (1 mg/mL) over 48 hours
| Solvent | Temperature | % Recovery after 24h | % Recovery after 48h | Observations |
| DMSO | 25°C | >99% | >98% | Stable |
| DMSO | 4°C | >99% | >99% | Stable |
| Ethanol | 25°C | ~95% | ~90% | Minor degradation |
| PBS (pH 7.4) | 25°C | ~90% | ~80% | Significant degradation |
| PBS (pH 5.0) | 25°C | ~85% | ~70% | Accelerated degradation |
| PBS (pH 9.0) | 25°C | ~80% | ~65% | Rapid degradation |
Table 2: Illustrative Thermal and Photostability of Solid this compound
| Condition | Duration | % Purity Remaining |
| 40°C | 7 days | ~98% |
| 60°C | 7 days | ~92% |
| UV Light (254 nm) | 24 hours | ~95% |
| White Light | 7 days | >99% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Anhydrous DMSO, Sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under stress conditions.
-
Materials: this compound, 1 M HCl, 1 M NaOH, 3% H₂O₂, HPLC-grade water, methanol, acetonitrile, appropriate buffers, HPLC system with UV detector.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 1, 3, and 7 days. Dissolve in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) and white light for 24 and 48 hours. Keep a control sample in the dark.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Monitor the disappearance of the parent peak and the appearance of new peaks.
-
Visualizations
Caption: IP3 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent results with this compound.
Unexpected results or artifacts with (+)-Xestospongin B.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (+)-Xestospongin B. The information provided is intended to help identify and resolve unexpected results or artifacts that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable competitive antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2] It acts by binding to the receptor and preventing the IP3-mediated release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum (ER).[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO) and absolute ethanol.[3] For long-term storage, it is recommended to store the solid compound at -20°C with a desiccant, protected from light.[3] Stock solutions in DMSO can generally be stored at -20°C for up to one month, though it is always best to prepare fresh solutions for critical experiments.[4][5] Avoid repeated freeze-thaw cycles.[3]
Q3: At what concentration should I use this compound?
The effective concentration of this compound is cell-type and context-dependent. The half-maximal effective concentration (EC50) for IP3R inhibition has been reported to be in the micromolar range. For example, EC50 values of 18.9 µM in isolated myonuclei, 27.4 µM in rat skeletal myotube homogenates, and 44.6 µM in rat cerebellar membranes have been observed.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How long should I pre-incubate my cells with this compound?
Pre-incubation times can vary depending on the cell type and experimental design. A pre-incubation period of 20-30 minutes is often sufficient for the compound to permeate the cell membrane and inhibit IP3 receptors.[2]
Troubleshooting Guide
Issue 1: No effect or reduced potency of this compound.
| Possible Cause | Troubleshooting Steps |
| Degraded Compound | - Ensure the compound has been stored correctly at -20°C, protected from light and moisture.[3] - Prepare fresh stock solutions in a suitable solvent like DMSO.[3] - For critical experiments, consider purchasing a new vial of the compound. |
| Insufficient Concentration | - The effective concentration can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your system.[1][2] |
| Cellular Resistance/Metabolism | - Some cell lines may be less sensitive to this compound. Consider increasing the concentration or incubation time. |
| Incorrect Experimental Setup | - Verify that your experimental readout is sensitive to changes in IP3-mediated Ca2+ signaling. - Ensure that the stimulus you are using to induce IP3 production is effective in your cell type. |
Issue 2: Unexpected changes in intracellular calcium levels.
| Possible Cause | Troubleshooting Steps |
| Off-target effects on voltage-gated channels | - At higher concentrations, Xestospongins have been reported to inhibit voltage-gated Ca2+ and K+ channels.[6] - If your experiment involves membrane depolarization, consider using the lowest effective concentration of this compound to minimize these off-target effects. - Use specific blockers for voltage-gated channels as controls to dissect the observed effects. |
| Effects on SERCA pumps | - Some Xestospongins, like Xestospongin C, have been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which can lead to a slow depletion of ER Ca2+ stores.[7][8] While this compound is reported to not affect Ca2+-ATPase activity in some systems, this could be a potential off-target effect to consider.[1] - Use thapsigargin, a specific SERCA inhibitor, as a positive control to compare the observed Ca2+ leak from the ER. |
Issue 3: Unintended effects on cellular metabolism or viability.
| Possible Cause | Troubleshooting Steps |
| Inhibition of mitochondrial respiration | - this compound can inhibit the transfer of Ca2+ from the ER to mitochondria, which is crucial for maintaining mitochondrial function. This can lead to a decrease in mitochondrial respiration.[9] - If you observe changes in cellular metabolism or viability, consider that this might be a consequence of IP3R inhibition and its downstream effects on mitochondria. - Assess mitochondrial function using assays like Seahorse XF analysis or by measuring changes in mitochondrial membrane potential. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3] - Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Quantitative Data Summary
| Parameter | Value | System |
| EC50 for [3H]IP3 displacement | 44.6 ± 1.1 µM | Rat cerebellar membranes[1] |
| EC50 for [3H]IP3 displacement | 27.4 ± 1.1 µM | Rat skeletal myotube homogenates[1] |
| EC50 for inhibition of IP3-induced Ca2+ oscillations | 18.9 ± 1.35 µM | Isolated rat myonuclei[1] |
Experimental Protocols
Protocol: Measuring Intracellular Calcium Changes with Fura-2 AM Imaging
This protocol provides a general guideline for using this compound in a calcium imaging experiment with the ratiometric dye Fura-2 AM.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Agonist to stimulate IP3 production (e.g., ATP, carbachol)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in your imaging buffer. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Wash the cells once with imaging buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for your cell type.
-
Wash the cells 2-3 times with imaging buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
-
This compound Incubation:
-
Prepare the desired concentration of this compound in the imaging buffer from a DMSO stock solution.
-
Incubate the Fura-2 loaded cells with the this compound solution for 20-30 minutes prior to imaging. Include a vehicle control (imaging buffer with the same concentration of DMSO).
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the agonist to stimulate IP3 production and record the change in the fluorescence ratio over time.
-
Continue recording until the calcium signal returns to baseline or reaches a plateau.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is proportional to the intracellular calcium concentration.[10]
-
Analyze the change in the F340/F380 ratio in response to the agonist in both control and this compound-treated cells. A successful inhibition by this compound should result in a significant reduction or complete blockade of the agonist-induced calcium release.
-
Visualizations
Caption: IP3 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting (+)-Xestospongin B Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using (+)-Xestospongin B as an inhibitor of inositol 1,4,5-trisphosphate (IP3)-mediated calcium release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeant, and competitive antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. It acts by binding to the IP3 receptor, thereby preventing IP3 from binding and inducing the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum (ER).
Q2: Is this compound specific for the IP3 receptor?
A2: this compound is considered a highly specific inhibitor of the IP3 receptor. Unlike some of its analogues, such as Xestospongin C, it does not appear to significantly affect the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps or ryanodine receptors at concentrations typically used to inhibit IP3-mediated Ca2+ release.
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point is in the range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Stock solutions should be stored at -20°C. For experiments, the stock solution is diluted in the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: How long does it take for this compound to inhibit IP3 receptors?
A5: The time required for inhibition can vary. Pre-incubation times of 15 to 30 minutes are commonly reported in the literature and are a good starting point for most cell-based assays.
Troubleshooting Guide: this compound Not Inhibiting Calcium Release as Expected
This guide addresses the common problem of observing no or reduced inhibition of calcium release after applying this compound.
Problem 1: No observable inhibition of agonist-induced calcium release.
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM). | The sensitivity of different cell types to this compound can vary. |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with this compound before adding the agonist (e.g., try 30, 45, and 60 minutes). | The inhibitor needs sufficient time to permeate the cell membrane and bind to the IP3 receptors. |
| Compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound and stock solution. | Improper storage can lead to the degradation of the compound, reducing its efficacy. Stock solutions in DMSO are generally stable for up to one month when stored at -20°C. |
| Poor Cell Permeability | If using intact cells, consider using a permeabilized cell model to directly access the intracellular environment. | While this compound is cell-permeant, the efficiency can vary between cell types. |
| Incorrect Agonist Concentration | Optimize the agonist concentration to elicit a submaximal but robust calcium release. | If the agonist concentration is too high, it may overcome the competitive inhibition by this compound. |
| Alternative Calcium Release Pathway | Verify that the agonist you are using primarily signals through the IP3 pathway in your cell type. Consider using other inhibitors (e.g., for ryanodine receptors) to rule out other pathways. | The observed calcium release may not be solely mediated by IP3 receptors. |
Problem 2: Partial or inconsistent inhibition of calcium release.
| Possible Cause | Troubleshooting Step | Rationale |
| Solubility Issues | Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). Briefly vortex the final dilution before adding it to the cells. | This compound can precipitate in aqueous solutions at higher concentrations or if not properly mixed. |
| Cell Health and Viability | Check cell viability before and after the experiment. Ensure cells are healthy and not overgrown. | Unhealthy or stressed cells may exhibit altered calcium signaling pathways. |
| Experimental Variability | Ensure consistent timing of all steps, including pre-incubation, agonist addition, and data acquisition. Run appropriate controls in every experiment. | Minor variations in the experimental protocol can lead to inconsistent results. |
| Off-Target Effects of Analogues | If using a Xestospongin analogue (e.g., Xestospongin C), be aware of potential off-target effects on SERCA pumps or other ion channels, which can complicate the interpretation of results. | Xestospongin C has been shown to inhibit SERCA pumps, which can independently affect intracellular calcium levels. |
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50/IC50) of Xestospongins from various studies. These values can serve as a reference for designing your experiments.
| Compound | Assay Type | Cell/Tissue Type | Effective Concentration (EC50/IC50) |
| This compound | [3H]IP3 displacement | Rat cerebellar membranes | EC50: 44.6 ± 1.1 µM |
| This compound | [3H]IP3 displacement | Rat skeletal myotube homogenates | EC50: 27.4 ± 1.1 µM |
| This compound | IP3-induced Ca2+ oscillations | Isolated rat skeletal myotube nuclei | EC50: 18.9 ± 1.35 µM |
| Xestospongin C | IP3-induced Ca2+ release | Permeabilized guinea-pig ileum | ~3 µM for strong inhibition |
Experimental Protocols
Protocol 1: Intact Cell Calcium Imaging Assay
This protocol describes a general procedure for measuring the effect of this compound on agonist-induced intracellular calcium release in intact cells using a fluorescent calcium indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
This compound stock solution (in DMSO)
-
Agonist stock solution (e.g., carbachol, ATP)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Inhibitor Incubation: a. Prepare the desired concentration of this compound in HBS from the stock solution. Ensure the final DMSO concentration is minimal. b. Replace the buffer with the this compound solution and incubate for the desired pre-incubation time (e.g., 30 minutes) at room temperature. Include a vehicle control (DMSO only).
-
Imaging and Data Acquisition: a. Mount the dish/coverslip on the fluorescence microscope. b. Begin recording baseline fluorescence for 1-2 minutes. c. Add the agonist at the desired final concentration and continue recording the fluorescence signal for several minutes until the response returns to baseline.
-
Data Analysis: Quantify the change in fluorescence intensity over time. Compare the peak fluorescence in the presence and absence of this compound to determine the extent of inhibition.
Protocol 2: Permeabilized Cell Calcium Release Assay
This protocol allows for the direct application of IP3 to the intracellular environment, bypassing the need for agonist stimulation of cell surface receptors.
Materials:
-
Suspension or adherent cells
-
Permeabilization buffer (e.g., containing saponin or digitonin)
-
Intracellular-like buffer (high potassium, low calcium)
-
Fluorescent calcium indicator (e.g., Fluo-4, Calcium Green)
-
This compound stock solution
-
IP3 stock solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells, resuspending them in an intracellular-like buffer.
-
Permeabilization: Add the permeabilizing agent (e.g., 25 µg/mL digitonin) and incubate for 5-10 minutes on ice. Monitor permeabilization using a viability dye like Trypan Blue.
-
Inhibitor and Dye Incubation: a. Add the fluorescent calcium indicator to the permeabilized cells. b. Aliquot the cell suspension into tubes or a microplate. c. Add this compound or vehicle (DMSO) to the respective samples and incubate for 15-20 minutes at room temperature.
-
Calcium Release Measurement: a. Place the samples in the fluorometer. b. Record baseline fluorescence. c. Add a known concentration of IP3 to induce calcium release and record the change in fluorescence.
-
Data Analysis: Compare the IP3-induced fluorescence change in the presence and absence of this compound.
Visualizations
Caption: IP3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound's inhibitory effect.
Validation & Comparative
Validating the Inhibitory Effect of (+)-Xestospongin B on IP3R: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of inositol 1,4,5-trisphosphate receptor (IP3R) inhibition is crucial for advancing our understanding of cellular calcium signaling and for the development of novel therapeutics. This guide provides a comprehensive comparison of (+)-Xestospongin B with other common IP3R inhibitors, supported by experimental data and detailed protocols to aid in the rigorous assessment of their effects.
This compound, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a widely used, potent, and cell-permeant inhibitor of IP3Rs.[1] It functions as a competitive antagonist, effectively blocking IP3-mediated calcium (Ca2+) release from the endoplasmic reticulum (ER), a critical event in numerous cellular processes. This guide will delve into the quantitative aspects of this compound's inhibitory action, compare it with alternative inhibitors, and provide detailed experimental methodologies for its validation.
Comparative Analysis of IP3R Inhibitors
The selection of an appropriate IP3R inhibitor is contingent on factors such as potency, specificity, and the experimental context. While this compound is a valuable tool, a comparative understanding of its performance against other inhibitors is essential for robust experimental design.
| Inhibitor | Mechanism of Action | Reported IC50/EC50 | Key Characteristics & Limitations |
| This compound | Competitive Antagonist | EC50: 18.9 ± 1.35 µM (IP3-induced Ca2+ oscillations in isolated nuclei)[2] | Cell-permeant; potent inhibitor.[1] May have off-target effects at higher concentrations. |
| Xestospongin C | Potent IP3R Antagonist | IC50: ~350 nM (IP3-induced Ca2+ release from cerebellar microsomes) | High potency. Some reports suggest it may also inhibit SERCA pumps.[3] |
| Desmethylxestospongin B | IP3R Inhibitor | Effective at blocking IP3R-mediated Ca2+ release.[3] | A synthetic analog of Xestospongin B. |
| 2-Aminoethoxydiphenyl borate (2-APB) | Modulator of IP3Rs | IC50: ~40 µM for IP3R1 inhibition.[4] | Cell-permeant; also known to inhibit store-operated calcium entry (SOCE).[4] Exhibits subtype selectivity, preferentially inhibiting IP3R1.[5] |
| Heparin | Competitive Antagonist | Subtype dependent, with higher affinity for IP3R3.[5] | Membrane-impermeant, limiting its use to permeabilized cells or in vitro assays. Can have non-specific effects.[5] |
Note: IC50 and EC50 values can vary significantly depending on the experimental system (e.g., cell type, receptor subtype, assay conditions). The values presented here are for comparative purposes and are drawn from specific studies.
Signaling Pathway and Experimental Workflow
To effectively validate the inhibitory action of this compound, it is crucial to understand the underlying signaling pathway and the experimental procedures involved.
IP3 Signaling Pathway
The canonical IP3 signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the plasma membrane. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to the IP3R on the endoplasmic reticulum membrane, triggering the release of stored Ca2+ into the cytosol. This rise in intracellular Ca2+ concentration mediates a wide array of cellular responses.
Caption: The Inositol 1,4,5-Trisphosphate (IP3) signaling pathway.
Experimental Workflow for Validating IP3R Inhibition
A typical workflow to validate the inhibitory effect of a compound like this compound on IP3R involves a series of well-defined steps, from cell preparation to data analysis.
Caption: General experimental workflow for validating IP3R inhibition.
Experimental Protocols
Detailed and reproducible protocols are paramount for the accurate assessment of IP3R inhibition. Below are summaries of key experimental procedures.
IP3 Receptor Binding Assay
This assay directly measures the ability of a compound to compete with radiolabeled IP3 for binding to the IP3R.
Objective: To determine if this compound competitively inhibits the binding of IP3 to its receptor.
Materials:
-
Cell or tissue homogenates rich in IP3R (e.g., cerebellar microsomes).
-
[³H]IP3 (radiolabeled inositol 1,4,5-trisphosphate).
-
Non-labeled IP3 (for determining non-specific binding).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing EDTA and DTT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Membranes: Homogenize the tissue or cells in an appropriate buffer and prepare a microsomal fraction by differential centrifugation.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, [³H]IP3, and either buffer (for total binding), a high concentration of non-labeled IP3 (for non-specific binding), or the test compound (this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture on ice for a specified period (e.g., 10-15 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [³H]IP3.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
IP3R-Mediated Calcium Release Assay
This functional assay measures the ability of a compound to inhibit the release of Ca2+ from intracellular stores following stimulation of the IP3R.
Objective: To functionally validate the inhibitory effect of this compound on IP3R-mediated Ca2+ release.
Materials:
-
Live cells expressing IP3Rs.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
IP3R agonist (e.g., bradykinin, carbachol, or ATP, depending on the cell type and receptors expressed).
-
Test compound (this compound) at various concentrations.
-
Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging plate or coverslip and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator by incubating them in a solution containing the dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a physiological salt solution to remove excess dye.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.
-
Stimulation and Measurement: Add the IP3R agonist to the cells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular Ca2+ concentration.
-
Data Analysis: Quantify the peak fluorescence change in response to the agonist in the presence and absence of the inhibitor. Plot the percentage of inhibition against the concentration of this compound to determine its IC50 or EC50 value.
By employing these standardized protocols and considering the comparative data presented, researchers can confidently validate the inhibitory effects of this compound on IP3R and appropriately select inhibitors for their specific research needs in the dynamic field of calcium signaling.
References
- 1. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From IP3RPEP6 Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the potency of (+)-Xestospongin B with other Xestospongins.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency of pharmacological agents is paramount. This guide provides a detailed comparison of (+)-Xestospongin B with other members of the Xestospongin family, focusing on their efficacy as inhibitors of the inositol 1,4,5-trisphosphate (IP3) receptor, a critical component of intracellular calcium signaling.
The Xestospongins, a class of macrocyclic bis-1-oxaquinolizidine alkaloids isolated from the marine sponge Xestospongia sp., are widely recognized as potent, membrane-permeable blockers of the IP3 receptor.[1] Their ability to inhibit IP3-induced calcium release from the endoplasmic reticulum makes them invaluable tools in the study of calcium signaling pathways. However, the potency of individual Xestospongins varies significantly. This guide synthesizes available experimental data to provide a clear comparison of their relative efficacies.
Quantitative Comparison of Xestospongin Potency
Experimental data consistently demonstrates that Xestospongin C is the most potent inhibitor of the IP3 receptor among the commonly studied analogues. In contrast, this compound exhibits considerably lower potency. The following table summarizes the key quantitative data from comparative studies.
| Compound | Assay Type | Preparation | IC50 / EC50 | Relative Potency Ranking |
| Xestospongin C | IP3-induced Ca2+ release | Rabbit cerebellar microsomes | 358 nM[1][2][3] | 1 (Most Potent) |
| Xestospongin A | IP3-induced Ca2+ release | Rabbit cerebellar microsomes | ~2.5 µM (7-fold less potent than XeC)[2] | 2 |
| This compound | IP3-induced Ca2+ oscillations | Isolated rat skeletal myonuclei | 18.9 µM[4][5][6] | 4 |
| [3H]IP3 displacement | Rat cerebellar membranes | 44.6 µM[4][6] | ||
| [3H]IP3 displacement | Rat skeletal myotube homogenates | 27.4 µM[4][6] | ||
| Demethylxestospongin B (DMXeB) | IP3-induced Ca2+ release | Rabbit cerebellar microsomes | 5865 nM (>16-fold less potent than XeC)[2] | 3 |
Note: It is important to consider that the different assay types (inhibition of Ca2+ release vs. radioligand displacement) and preparations may contribute to variations in reported potency values.
While Xestospongin C is reported as a highly potent inhibitor, some studies have raised questions about its specificity and efficacy in certain cell types, suggesting it may also inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[3][5][7] One study even concluded that Xestospongin C and D were not effective inhibitors of IP3-evoked Ca2+ release in their experimental system.[7][8] Researchers should consider these potential discrepancies when interpreting their results.
Signaling Pathway and Mechanism of Action
Xestospongins exert their effects by acting on the IP3 receptor, a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum. The binding of IP3 to its receptor triggers a conformational change that opens the channel, allowing the release of stored calcium into the cytoplasm. This increase in cytosolic calcium concentration mediates a wide range of cellular processes.
Xestospongins are proposed to block this process. Interestingly, studies on Xestospongin C suggest that it inhibits the IP3 receptor without directly competing with IP3 for its binding site, indicating a non-competitive or allosteric mechanism of inhibition.[1] In contrast, this compound has been shown to be a competitive inhibitor, as evidenced by its ability to displace [3H]IP3 from its binding site.[4][5]
References
- 1. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to IP3 Receptor Inhibitors: (+)-Xestospongin B vs. 2-APB
For Researchers, Scientists, and Drug Development Professionals
The inositol 1,4,5-trisphosphate (IP3) receptor, a crucial mediator of intracellular calcium (Ca2+) signaling, has emerged as a significant therapeutic target for a multitude of diseases. The modulation of this receptor's activity can influence a vast array of cellular processes, from proliferation and apoptosis to neurotransmission and muscle contraction. Consequently, the identification and characterization of specific and potent IP3 receptor inhibitors are of paramount importance for both basic research and drug discovery. This guide provides a detailed comparison of two widely used IP3 receptor inhibitors: (+)-Xestospongin B and 2-aminoethoxydiphenyl borate (2-APB), presenting their mechanisms of action, potency, selectivity, and off-target effects, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | 2-APB (2-aminoethoxydiphenyl borate) |
| Primary Target | IP3 Receptor | IP3 Receptor, TRP Channels, SERCA pumps |
| Potency (IC50) | Nanomolar to low micromolar range | Micromolar range |
| Selectivity | High for IP3R over RyR | Low, numerous off-target effects |
| Mechanism of Action | Non-competitive (predominantly) or competitive | Allosteric modulator |
| Key Advantage | High potency and selectivity for IP3R | Membrane permeability, broad channel modulator |
| Key Disadvantage | Potential off-target effects at high concentrations | Lack of specificity, complex pharmacology |
Introduction to the IP3 Receptor Signaling Pathway
The IP3 receptor is a ligand-gated Ca2+ channel primarily located on the membrane of the endoplasmic reticulum (ER). Its activation is a key step in the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon stimulation by an agonist, a GPCR activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3. IP3 diffuses through the cytoplasm and binds to the IP3 receptor, inducing a conformational change that opens the channel and allows the release of stored Ca2+ from the ER into the cytosol. This elevation in intracellular Ca2+ triggers a wide range of cellular responses.
A Comparative Analysis of (+)-Xestospongin B and Thapsigargin in Modulating Intracellular Calcium Stores
In the landscape of cell signaling research, the precise manipulation of intracellular calcium (Ca²⁺) stores is paramount to understanding a myriad of physiological processes. Two potent molecules, (+)-Xestospongin B and Thapsigargin, are frequently employed to investigate the dynamics of endoplasmic reticulum (ER) Ca²⁺ homeostasis. However, their mechanisms of action and resultant effects on Ca²⁺ stores are fundamentally distinct. This guide provides a detailed comparison of this compound and Thapsigargin, offering researchers a clear understanding of their respective utilities in depleting intracellular calcium stores, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Targets
The primary difference between this compound and Thapsigargin lies in their molecular targets within the intricate machinery of intracellular Ca²⁺ regulation.
Thapsigargin , a sesquiterpene lactone isolated from the plant Thapsia garganica, is a potent and specific non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2][3] The SERCA pump is responsible for actively transporting Ca²⁺ ions from the cytosol back into the ER lumen, maintaining a high Ca²⁺ concentration within the ER. By irreversibly inhibiting SERCA, Thapsigargin prevents this reuptake, leading to a passive leak of Ca²⁺ from the ER into the cytosol and a subsequent depletion of ER Ca²⁺ stores.[1][4]
This compound , a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua, acts as a competitive and membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[5] The IP₃R is a ligand-gated Ca²⁺ channel on the ER membrane that releases Ca²⁺ into the cytosol upon binding of IP₃. By blocking the IP₃R, this compound prevents the release of Ca²⁺ from the ER that is triggered by signaling pathways that generate IP₃. Crucially, studies have shown that this compound does not directly inhibit the SERCA pump.[1] This means that on its own, in a resting cell, this compound does not actively deplete Ca²⁺ stores but rather prevents their agonist-induced release.
Comparative Efficacy in Calcium Store Depletion
The differing mechanisms of action result in distinct profiles of Ca²⁺ store depletion. Thapsigargin is a direct and potent depleting agent, whereas this compound is an inhibitor of agonist-induced Ca²⁺ release.
| Feature | Thapsigargin | This compound |
| Primary Target | Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)[1][2][3] | Inositol 1,4,5-trisphosphate Receptor (IP₃R)[5] |
| Mechanism | Non-competitive inhibition of Ca²⁺ reuptake into the ER | Competitive inhibition of IP₃-mediated Ca²⁺ release from the ER[5] |
| Effect on Basal Ca²⁺ Stores | Actively depletes stores by preventing reuptake[4][6] | Does not directly deplete stores in resting cells[1] |
| Potency (IC₅₀/EC₅₀) | ~0.35-0.45 nM for SERCA inhibition | ~18.9 - 44.6 µM for inhibiting IP₃-induced Ca²⁺ release[1] |
| Outcome | Sustained elevation of cytosolic Ca²⁺ and depletion of ER Ca²⁺ | Inhibition of agonist-induced cytosolic Ca²⁺ transients |
Signaling Pathway Diagrams
To visualize the distinct roles of Thapsigargin and this compound in the calcium signaling cascade, the following diagrams illustrate their points of intervention.
Experimental Protocols
The following provides a generalized methodology for assessing intracellular Ca²⁺ store depletion using a fluorescent Ca²⁺ indicator such as Fura-2.
Objective: To measure changes in cytosolic Ca²⁺ concentration in response to Thapsigargin or an agonist in the presence/absence of this compound.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, PC12)
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Thapsigargin stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Agonist (e.g., ATP, carbachol) stock solution
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Seed cells at an appropriate density on black-walled, clear-bottom 96-well plates (for plate reader assays) or on glass coverslips (for microscopy). Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. Remove the culture medium from the cells and incubate with the loading solution for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells two to three times with fresh HBSS to remove any extracellular dye.
-
Pre-incubation: For experiments involving this compound, pre-incubate the cells with the desired concentration of this compound or a vehicle control (DMSO) for 15-30 minutes prior to stimulation.
-
Measurement: Place the plate or coverslip into the fluorescence measurement instrument.
-
For Thapsigargin: Establish a stable baseline fluorescence reading and then add Thapsigargin to the desired final concentration. Record the subsequent increase in the Fura-2 ratio, which reflects the release of Ca²⁺ from the ER.
-
For this compound: After the pre-incubation period, establish a baseline reading and then add an appropriate agonist (e.g., ATP) to stimulate IP₃ production. In the presence of this compound, the agonist-induced Ca²⁺ peak should be attenuated compared to the vehicle control.
-
-
Data Analysis: The ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is used to calculate the intracellular Ca²⁺ concentration ([Ca²⁺]i). The change in [Ca²⁺]i over time provides a measure of Ca²⁺ release and store depletion.
Conclusion
While both this compound and Thapsigargin are invaluable tools for studying intracellular Ca²⁺ signaling, they are not interchangeable. Thapsigargin is a direct and potent depletor of ER Ca²⁺ stores through the inhibition of SERCA pumps. In contrast, this compound acts as a specific antagonist of IP₃ receptors, preventing agonist-induced Ca²⁺ release without directly affecting the basal Ca²⁺ levels in the ER. The choice between these two compounds depends entirely on the experimental question being addressed. For studies requiring the complete and sustained depletion of ER Ca²⁺ stores, Thapsigargin is the compound of choice. For investigations into the role of IP₃-mediated signaling pathways in Ca²⁺ release, this compound provides a specific and targeted inhibitory action. A thorough understanding of their distinct mechanisms is crucial for the accurate interpretation of experimental results in the field of calcium signaling.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 3. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Intracellular calcium signaling induced by thapsigargin in excitable and inexcitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Specificity of (+)-Xestospongin B for IP3R Subtypes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the subtype specificity of inositol 1,4,5-trisphosphate receptor (IP3R) inhibitors is paramount for dissecting cellular calcium signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of (+)-Xestospongin B and other common IP3R modulators, highlighting the current state of knowledge and the critical controversies in the field.
While this compound is often cited as an IP3R inhibitor, a thorough review of the scientific literature reveals a significant lack of data regarding its specific effects on the three IP3R subtypes (IP3R1, IP3R2, and IP3R3). Research has more extensively focused on the related compounds, Xestospongin C and D. However, their efficacy as IP3R inhibitors is a matter of considerable debate, calling into question the utility of the entire class of compounds as specific IP3R antagonists.
Comparative Efficacy and Subtype Selectivity of IP3R Inhibitors
The following table summarizes the available quantitative data for various IP3R inhibitors. It is critical to note the conflicting findings for Xestospongins.
| Inhibitor | Target | Reported IC50/EC50/Ki | Apparent Subtype Selectivity | Mechanism of Action | Reference |
| This compound | IP3R (from rat cerebellum & myotubes) | EC50: 44.6 µM (cerebellum), 27.4 µM (myotubes) for [3H]IP3 displacement; EC50: 18.9 µM for inhibition of Ca2+ oscillations in myonuclei. | Not determined. Tissues used contain a mixture of IP3R subtypes. | Competitive inhibitor of IP3 binding.[1] | Mattei et al., 2005[1] |
| Xestospongin C | IP3R (from rabbit cerebellum) | IC50: 358 nM for inhibition of IP3-induced Ca2+ release.[2][3] | Not determined in this study. | Blocks Ca2+ release without affecting IP3 binding (non-competitive).[2] | Gafni et al., 1997[2] |
| Xestospongin C & D | IP3R1, IP3R2, IP3R3 | No effective inhibition of IP3-evoked Ca2+ release via any subtype. | None. | Ineffective as IP3R antagonists in this study.[4][5][6] | Saleem et al., 2014[4][5][6] |
| Heparin | IP3R1, IP3R2, IP3R3 | pKD: 5.10 (IP3R1), 4.66 (IP3R2), 5.55 (IP3R3) | IP3R3 > IP3R1 ≥ IP3R2 | Competitive antagonist of IP3 binding.[4][6] | Saleem et al., 2014[4][6] |
| 2-Aminoethoxydiphenyl borate (2-APB) | IP3R1, IP3R2, IP3R3 | Selectively inhibits IP3R1 at practicable concentrations. | IP3R1 selective. | Non-competitive inhibitor; does not affect IP3 binding.[4][5][6] | Saleem et al., 2014[4][5][6] |
| Caffeine | IP3R1, IP3R2, IP3R3 | Low-affinity antagonist of IP3R1. | IP3R1 selective. | Does not affect IP3 binding.[6] | Saleem et al., 2014[6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors are studied, the following diagrams illustrate the IP3 signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Caption: The IP3 signaling cascade leading to intracellular calcium release.
Caption: A generalized experimental workflow for determining the subtype specificity of an IP3R inhibitor.
Detailed Experimental Protocols
The following are summaries of the methodologies used in the key studies cited. These protocols are essential for interpreting the data and for designing future experiments.
Protocol for Determining IP3R Antagonist Specificity (based on Saleem et al., 2014)
This protocol utilizes DT40 chicken lymphoma cells, which lack endogenous IP3Rs, engineered to stably express a single mammalian IP3R subtype.
-
Cell Culture: DT40 cells stably expressing either IP3R1, IP3R2, or IP3R3 are cultured under standard conditions.
-
Cell Permeabilization: Cells are washed and resuspended in a cytosol-like medium (CLM). Permeabilization is achieved by adding a controlled concentration of saponin.
-
Measurement of IP3-evoked Ca²⁺ Release:
-
The permeabilized cells are added to a 96-well plate.
-
The endoplasmic reticulum (ER) is loaded with Ca²⁺ by the addition of ATP in the presence of a low-affinity fluorescent Ca²⁺ indicator that remains within the ER lumen (e.g., Mag-Fura-2).
-
The inhibitor of interest (e.g., Xestospongin C, 2-APB, heparin) is added at various concentrations and incubated for a defined period.
-
IP3 is added to stimulate Ca²⁺ release from the ER.
-
The resulting decrease in luminal Ca²⁺ concentration is monitored by measuring the change in fluorescence over time.
-
-
Data Analysis: Concentration-response curves for IP3 in the presence and absence of the antagonist are generated. For competitive antagonists, a Schild analysis can be performed to determine the dissociation constant (KD). For non-competitive inhibitors, the IC50 is calculated.
Protocol for [³H]IP₃ Binding Assay (based on Mattei et al., 2005)
This protocol is used to determine if an inhibitor competes with IP3 for its binding site on the receptor.
-
Membrane Preparation: Cerebellar membranes or homogenates from cultured cells (e.g., myotubes) are prepared by homogenization and centrifugation to isolate the fraction containing the IP3Rs.
-
Binding Reaction:
-
The membrane preparation is incubated in a binding buffer containing a fixed concentration of radiolabeled [³H]IP₃.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound or unlabeled IP3) are added.
-
The reaction is allowed to reach equilibrium at 4°C.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound [³H]IP₃. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the EC50 or Ki value for the inhibitor can be calculated.
Conclusion and Future Directions
In contrast, compounds like heparin and 2-APB have demonstrated clear, albeit different, subtype selectivities. Heparin shows a preference for IP3R3, while 2-APB is selective for IP3R1.[4][6] These compounds, despite their own off-target effects, currently represent more reliable tools for studying the roles of specific IP3R subtypes.
For researchers in drug development and calcium signaling, it is crucial to approach the use of Xestospongins with caution. The original report of their potent activity by Gafni et al. (1997) has been challenged by more recent, subtype-specific investigations.[2][4][6] Future studies should aim to definitively clarify the activity of this compound and other Xestospongins on each of the three IP3R subtypes expressed in isolation. Until such data is available, the use of these compounds as specific IP3R inhibitors should be accompanied by appropriate validation and a critical interpretation of the results.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (+)-Xestospongin B: A Comparative Guide to IP3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of (+)-Xestospongin B
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua. It is widely recognized as a potent, cell-permeant, and competitive inhibitor of the IP3R. Its primary mechanism of action involves binding to the IP3R and preventing the binding of its natural ligand, inositol 1,4,5-trisphosphate (IP3). This inhibition blocks the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum (ER), thereby attenuating IP3-mediated calcium signaling pathways.
Quantitative Comparison of IP3R Inhibitors
The following table summarizes the potency of this compound and other commonly used IP3R inhibitors. It is important to note that the inhibitory concentrations (EC50/IC50) can vary depending on the experimental system, tissue type, and specific assay conditions. Therefore, direct comparison of absolute values across different studies should be approached with caution.
| Compound | Method | System | Potency | Reference |
| This compound | [3H]IP3 Displacement | Rat Cerebellar Membranes | EC50: 44.6 ± 1.1 µM | |
| [3H]IP3 Displacement | Rat Skeletal Myotube Homogenates | EC50: 27.4 ± 1.1 µM | ||
| Ca2+ Oscillation Inhibition | Isolated Rat Skeletal Myonuclei | EC50: 18.9 ± 1.35 µM | ||
| Xestospongin C | IP3-induced Ca2+ Release | Rabbit Cerebellar ER Vesicles | IC50: 358 nM | |
| Heparin | IP3-stimulated Ca2+ Release | Rat Liver Microsomes | IC50: 4.5 µg/ml | |
| 2-Aminoethoxydiphenyl borate (2-APB) | IP3-induced Ca2+ Release | Various Cell Types | Inconsistent inhibition |
Cross-Validation Methods
To ensure the specificity of the effects observed with this compound, it is crucial to cross-validate the results using alternative methods. These can be broadly categorized into functional assays measuring intracellular calcium and biochemical assays quantifying the products of the IP3 signaling pathway.
Intracellular Calcium Imaging
This technique directly visualizes and quantifies changes in cytosolic calcium concentrations in response to stimuli that trigger IP3 production.
-
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) or transfected with a genetically encoded calcium indicator (GECI). Upon binding to Ca2+, the fluorescence properties of the indicator change, which can be detected and measured using fluorescence microscopy. Pre-incubation with this compound is expected to inhibit or reduce the agonist-induced calcium release from intracellular stores.
IP1 Accumulation Assay (HTRF)
This biochemical assay provides a more direct measure of the activation of the phospholipase C (PLC) pathway, which is responsible for IP3 production.
-
Principle: IP3 is rapidly metabolized to inositol 1,4-bisphosphate (IP2) and then to inositol 1-monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a competitive immunoassay that quantifies the amount of accumulated IP1. A decrease in the HTRF signal corresponds to an increase in IP1 levels. This compound, by blocking the IP3R, does not directly affect IP1 production but can be used in conjunction with this assay to dissect the signaling pathway downstream of PLC activation.
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging using Fluo-4 AM
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Agonist of interest (to stimulate IP3 production)
-
This compound
-
Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cultured cells once with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Inhibitor Treatment:
-
Incubate the cells with the desired concentration of this compound in HBSS for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark. Include a vehicle control (e.g., DMSO).
-
-
Image Acquisition:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the agonist of interest to the cells and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) from the baseline (F0) for each cell or region of interest. The data is often presented as the ratio ΔF/F0.
-
Compare the agonist-induced calcium response in the presence and absence of this compound.
-
Protocol 2: IP-One HTRF Assay
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cisbio IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 Cryptate, and lysis buffer)
-
Stimulation buffer (containing LiCl)
-
Agonist of interest
-
This compound (for pathway analysis, not direct inhibition measurement)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the culture medium and add the stimulation buffer containing the desired concentrations of the agonist and/or inhibitor. For antagonist screening, pre-incubate with the compound before adding the agonist.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30-60 minutes).
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate diluted in lysis buffer to each well.
-
Add the anti-IP1 Cryptate diluted in lysis buffer to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a standard curve using the provided IP1 calibrator.
-
Determine the concentration of IP1 in the samples by interpolating from the standard curve. A decrease in the HTRF ratio indicates an increase in IP1 production.
-
Visualizing the Experimental Logic and Pathways
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The Gq/PLC/IP3 signaling pathway leading to intracellular calcium release.
Caption: A generalized workflow for the cross-validation of IP3R inhibitors.
Xestospongins: A Comparative Guide to their Selectivity and Specificity as IP3 Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive review of the selectivity and specificity of Xestospongins, a widely used class of compounds targeting the inositol 1,4,5-trisphosphate receptor (IP3R). This document objectively compares their performance with other common IP3R modulators, supported by experimental data and detailed protocols to aid in the critical evaluation and design of future research.
Xestospongins, macrocyclic bis-1-oxaquinolizidine alkaloids isolated from the marine sponge Xestospongia sp., are potent, membrane-permeable modulators of intracellular calcium (Ca²⁺) signaling. They are most recognized for their ability to inhibit Ca²⁺ release through the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial channel in a vast array of cellular processes. However, their utility as selective pharmacological tools is a subject of ongoing investigation, with a growing body of evidence pointing towards significant off-target effects. This guide delves into the quantitative aspects of Xestospongin's interactions with its primary target and other cellular components, offering a comparative analysis with other IP3R inhibitors to inform experimental design and data interpretation.
Quantitative Comparison of IP3R Modulators
The following table summarizes the inhibitory concentrations (IC₅₀) and other quantitative parameters of Xestospongins and other commonly used IP3R inhibitors. This data provides a basis for comparing their potency and selectivity.
| Compound | Target | Action | IC₅₀ / Kᵢ | Cell Type / Preparation | Reference |
| Xestospongin C | IP3R (general) | Inhibition of IP3-induced Ca²⁺ release | 358 nM | Cerebellar microsomes | [1] |
| Voltage-gated K⁺ channels | Inhibition | 0.13 µM | Guinea-pig ileum smooth muscle | ||
| Voltage-gated Ca²⁺ channels | Inhibition (measured as Ba²⁺ currents) | 0.63 µM | Guinea-pig ileum smooth muscle | ||
| SERCA pump | Inhibition | Equally potent to IP3R inhibition | [1] | ||
| Xestospongin C & D | IP3R1, IP3R2, IP3R3 | No effective inhibition | - | Permeabilized DT40 cells | [2][3] |
| 2-Aminoethoxydiphenyl borate (2-APB) | IP3R (general) | Antagonist | 42 µM | ||
| IP3R1 | Selective inhibition | - | Permeabilized DT40 cells | [2][3] | |
| TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, TRPP2 | Blockade | - | |||
| TRPV1, TRPV2, TRPV3 | Stimulation (at higher concentrations) | - | |||
| SERCA pump | Inhibition | - | |||
| Heparin | IP3R (general) | Competitive Antagonist | Kᵢ = 2.7 nM | DDT1MF-2 smooth muscle cell microsomes | |
| IP3R1, IP3R2, IP3R3 | Competitive Antagonist (Affinity: IP3R3 > IP3R1 ≥ IP3R2) | - | Permeabilized DT40 cells | [4] | |
| Caffeine | IP3R1 | Selective Inhibition | - | Permeabilized DT40 cells | [2][3] |
| Adenine nucleotide binding sites on IP3R | Inhibition of ATP binding (>50% at 50 mM) | - | Recombinant IP3R-1 fragments | [2] | |
| Adenine Nucleotides (ATP) | IP3R | Potentiation of IP3-induced Ca²⁺ release | EC₅₀ = 20 µM | Permeabilized A7r5 cells | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study Xestospongins and other IP3R modulators, the following diagrams are provided.
Caption: IP3 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Assessing IP3R Inhibition.
Detailed Experimental Protocols
⁴⁵Ca²⁺ Release Assay from Permeabilized Cells
This assay directly measures the ability of a compound to inhibit IP3-induced Ca²⁺ release from the endoplasmic reticulum (ER) stores.
a. Cell Culture and Permeabilization:
-
Culture cells (e.g., A7r5 smooth muscle cells, SH-SY5Y neuroblastoma cells) to near confluency in appropriate media.
-
Harvest cells and wash with a "cytosol-like" buffer (CLB) containing (in mM): 120 KCl, 20 NaCl, 10 HEPES, 1 MgCl₂, pH 7.2.
-
Resuspend cells in CLB containing a permeabilizing agent (e.g., 20 µg/mL saponin) and an ATP-regenerating system (e.g., 5 mM phosphocreatine, 10 U/mL creatine phosphokinase, and 1.5 mM ATP).
-
Incubate for 10-20 minutes on ice to allow for plasma membrane permeabilization while maintaining the integrity of the ER membrane.
b. ⁴⁵Ca²⁺ Loading:
-
Add ⁴⁵CaCl₂ (to a final concentration of ~1 µCi/mL) to the permeabilized cell suspension.
-
Incubate at 37°C for 45-60 minutes to allow for ATP-dependent loading of ⁴⁵Ca²⁺ into the ER via SERCA pumps.
-
After loading, pellet the cells by centrifugation and wash to remove extracellular ⁴⁵Ca²⁺.
c. Inhibition and Stimulation:
-
Resuspend the ⁴⁵Ca²⁺-loaded cells in CLB.
-
Aliquot the cell suspension into tubes containing various concentrations of the test inhibitor (e.g., Xestospongin C) or vehicle control.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Initiate Ca²⁺ release by adding a submaximal concentration of IP3 (e.g., 1-10 µM).
-
After a short incubation (e.g., 30-60 seconds), terminate the reaction by rapid centrifugation to pellet the cells.
d. Measurement and Data Analysis:
-
Collect the supernatant, which contains the released ⁴⁵Ca²⁺.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Determine the total ⁴⁵Ca²⁺ loaded by lysing a separate aliquot of cells with a detergent (e.g., Triton X-100).
-
Express the IP3-induced ⁴⁵Ca²⁺ release as a percentage of the total loaded ⁴⁵Ca²⁺.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of Xestospongins on the activity of voltage-gated ion channels, which are potential off-targets.
a. Cell Preparation:
-
Culture cells expressing the ion channels of interest (e.g., HEK293 cells transfected with specific K⁺ or Ca²⁺ channel subunits) or use primary cells (e.g., smooth muscle cells).
-
Plate cells on glass coverslips for recording.
b. Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal solution.
-
For K⁺ currents: The internal solution may contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP, 0.1 GTP, pH 7.2.
-
For Ca²⁺ currents: The internal solution may contain (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 (using Cs⁺ to block K⁺ channels). Barium (Ba²⁺) is often substituted for Ca²⁺ in the external solution to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
c. Recording Procedure:
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit voltage-gated currents.
-
For K⁺ currents: Depolarizing steps from -80 mV to +60 mV.
-
For Ca²⁺ currents: Depolarizing steps from -80 mV to +50 mV.
-
-
Record baseline currents in the absence of the inhibitor.
d. Drug Application and Data Analysis:
-
Apply various concentrations of the test compound (e.g., Xestospongin C) to the bath via the perfusion system.
-
Record currents at each concentration after a steady-state effect is reached.
-
Measure the peak current amplitude at a specific voltage step before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration to determine the IC₅₀ value.
Discussion of Selectivity and Specificity
The data presented in this guide highlight the complex pharmacological profile of Xestospongins. While Xestospongin C is a potent inhibitor of IP3-induced Ca²⁺ release in some experimental systems, its selectivity is questionable. The finding that it inhibits SERCA pumps with similar potency complicates the interpretation of its effects on intracellular Ca²⁺ dynamics. Furthermore, its inhibitory action on voltage-gated K⁺ and Ca²⁺ channels at concentrations close to its reported IC₅₀ for IP3R inhibition indicates a lack of specificity, particularly in electrically excitable cells.
A critical point of contention is the finding that in a specific cellular context (permeabilized DT40 cells expressing individual IP3R subtypes), neither Xestospongin C nor D effectively inhibited any of the three IP3R subtypes.[2][3] This contrasts with earlier findings in cerebellar microsomes and underscores the importance of the experimental system in determining the apparent activity of a compound. The reasons for this discrepancy are not fully understood but may relate to differences in the lipid environment, associated proteins, or the specific conformations of the receptor in different preparations.
In comparison, other IP3R modulators also exhibit their own limitations. 2-APB, while widely used, has a relatively low potency for IP3Rs and a broad range of off-target effects on TRP channels and SERCA pumps. Heparin is a potent competitive antagonist but is membrane-impermeant, limiting its use to permeabilized cell or in vitro preparations. Caffeine selectively inhibits IP3R1 but only at high concentrations and also interacts with the adenine nucleotide binding sites on the receptor.
Conclusion
Xestospongins remain valuable tools for studying intracellular Ca²⁺ signaling, particularly due to their membrane permeability. However, researchers must exercise caution and be aware of their significant off-target effects. The choice of an IP3R inhibitor should be carefully considered based on the specific experimental question and the cellular context. When using Xestospongins, it is crucial to include appropriate control experiments to rule out contributions from off-target effects, such as inhibition of SERCA pumps or voltage-gated ion channels. For studies requiring high selectivity for the IP3R, particularly for specific subtypes, alternative approaches or the development of more specific inhibitors are warranted. This comparative guide serves as a resource to aid in these critical experimental decisions and to foster a more nuanced understanding of the pharmacology of IP3R-mediated signaling.
References
A Comparative Guide to Alternative Pharmacological Inhibitors of the IP3 Receptor
For Researchers, Scientists, and Drug Development Professionals
The inositol 1,4,5-trisphosphate receptor (IP3R) is a crucial intracellular calcium (Ca2+) release channel located on the endoplasmic reticulum. Its role in mediating complex Ca2+ signals makes it a significant target in cellular physiology and a key area of interest for therapeutic intervention in a variety of diseases. While several compounds are known to inhibit IP3R activity, the quest for more specific and potent alternatives is ongoing. This guide provides an objective comparison of various pharmacological inhibitors of the IP3 receptor, supported by experimental data.
Overview of IP3 Receptor Inhibitors
Pharmacological inhibitors of the IP3R can be broadly categorized based on their mechanism of action and selectivity. The most well-known inhibitors, such as heparin and 2-aminoethoxydiphenyl borate (2-APB), have been widely used but are fraught with limitations including poor membrane permeability and off-target effects. This has spurred the investigation into alternative compounds with improved pharmacological profiles.
Comparative Analysis of IP3R Inhibitors
The following table summarizes the key characteristics and quantitative data for a selection of alternative and commonly used IP3R inhibitors.
| Inhibitor | Mechanism of Action | Target Selectivity | IC50 / Potency | Key Limitations |
| Heparin | Competitive antagonist | IP3R3 > IP3R1 ≥ IP3R2[1][2][3] | Varies by subtype and molecular weight[3][4] | Membrane impermeable, non-specific effects (e.g., on Ryanodine receptors)[3] |
| 2-APB | Non-competitive inhibitor (allosteric)[2] | Selective for IP3R1 at lower concentrations[1][2] | ~40 µM for IP3R1[4] | Inhibits store-operated Ca2+ entry (SOCE), subtype-dependent effects[3][4] |
| Xestospongins (e.g., Xestospongin C) | Non-competitive, does not affect IP3 binding[5] | Previously thought to be a potent IP3R blocker | IC50 of 358 nM for IP3R blockage from rabbit cerebellum microsomes[5] | Ineffective in inhibiting IP3-evoked Ca2+ release in some cell systems[1][2]; potential off-target effects on SERCA pumps[5] |
| Caffeine | Allosteric inhibitor | Selective for IP3R1 at high concentrations[1][2] | Millimolar range | Only effective at high, non-physiological concentrations; also a known Ryanodine receptor agonist[4] |
| IP3RPEP6 | Peptide inhibitor | IP3R2 and IP3R3 > IP3R1[4] | IC50 of ~4 µM for IP3R2/3, ~9 µM for IP3R1[4] | Peptide nature may limit cell permeability and in vivo stability |
In-Depth Look at Selected Inhibitors
Heparin: A classic competitive antagonist, heparin shows a preference for the IP3R3 subtype.[1][2][3] Its large, charged nature renders it membrane-impermeable, restricting its use primarily to permeabilized cell preparations and in vitro assays.[3]
2-APB (2-Aminoethoxydiphenyl borate): This compound acts as a membrane-permeant allosteric inhibitor with selectivity for IP3R1 at concentrations around 50 μM.[1][2][3] However, at higher concentrations (100 μM), it can also inhibit IP3R3.[3] A major drawback of 2-APB is its well-documented inhibitory effect on store-operated calcium entry (SOCE), which can confound experimental results.
Xestospongins: This family of macrocyclic alkaloids, isolated from marine sponges, were initially reported as potent, membrane-permeant IP3R inhibitors.[5] For instance, Xestospongin C was shown to block IP3R-mediated Ca2+ release with an IC50 of 358 nM in cerebellar microsomes.[5] However, subsequent studies in DT40 cells expressing single IP3R subtypes found that neither Xestospongin C nor D effectively inhibited IP3-evoked Ca2+ release, questioning their utility as specific IP3R antagonists in all cellular contexts.[1][2]
IP3RPEP6: A more recent development is the characterization of a peptide inhibitor, IP3RPEP6. This peptide demonstrates selectivity, inhibiting IP3R2 and IP3R3 with an IC50 of approximately 4 µM, while being less potent against IP3R1 (IC50 of ~9 µM).[4] While promising in its selectivity, the delivery and stability of peptides in live-cell experiments remain a consideration.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the IP3 signaling pathway and the general workflow for inhibitor testing.
Caption: The canonical IP3 signaling pathway leading to intracellular calcium release.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From IP3RPEP6 Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of (+)-Xestospongin B and its Synthetic Analogs as Inositol 1,4,5-Trisphosphate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (+)-Xestospongin B, a naturally occurring marine alkaloid, and its synthetic analogs as inhibitors of the inositol 1,4,5-trisphosphate receptor (IP3R). The IP3R is a crucial intracellular calcium channel involved in a myriad of cellular processes, making it a significant target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in the selection and application of these potent pharmacological tools.
Introduction to this compound and its Analogs
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua. It is a potent, cell-permeant, and competitive inhibitor of the IP3R, effectively blocking IP3-induced calcium release from the endoplasmic reticulum (ER)[1][2][3]. Its unique mechanism of action, which does not involve direct competition with IP3 for its binding site, has made it a valuable tool in cell biology[4]. However, the limited availability from natural sources has spurred the development of synthetic analogs to ensure a stable supply and to explore structure-activity relationships for the development of more potent and selective inhibitors.
This guide will focus on the comparative analysis of this compound with its key synthetic and naturally occurring analogs, including:
-
Desmethylxestospongin B (dmXeB): A synthetic analog that lacks a methyl group, simplifying its synthesis[1].
-
Xestospongin A, C, and D: Naturally occurring analogs with variations in their macrocyclic structure.
-
Araguspongines: A closely related family of bis-1-oxaquinolizidine alkaloids.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its analogs, focusing on their potency as IP3R inhibitors. It is important to note that experimental values can vary between studies due to differences in cell types, experimental conditions, and assay methodologies.
Table 1: Potency of this compound and Analogs in Displacing [³H]IP₃ Binding
| Compound | Cell/Tissue Type | EC₅₀ (µM) | Ki (µM) | Citation(s) |
| This compound | Rat cerebellar membranes | 44.6 ± 1.1 | 31 | [1][3] |
| Rat skeletal myotube homogenates | 27.4 ± 1.1 | 16 | [1][3] |
Table 2: Potency of this compound and Analogs in Inhibiting IP₃-Induced Ca²⁺ Release/Oscillations
| Compound | Cell/Tissue Type | IC₅₀ / EC₅₀ (µM) | Assay Type | Citation(s) |
| This compound | Isolated rat skeletal myonuclei | 18.9 ± 1.35 | IP₃-induced Ca²⁺ oscillations | [3] |
| Xestospongin C | Rabbit cerebellum microsomes | 0.358 | IP₃-induced Ca²⁺ release | [4][5] |
Note on Xestospongin C and D: While some studies report potent IP3R inhibitory activity for Xestospongin C, other research suggests that neither Xestospongin C nor D are effective IP3R antagonists at practicable concentrations and may exert significant off-target effects, most notably the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. This can lead to the depletion of ER calcium stores, confounding the interpretation of experimental results. This compound, in contrast, has been shown to not affect SERCA activity[1][3].
Desmethylxestospongin B (dmXeB): Synthetic dmXeB has been shown to exert similar actions on the IP3R as the natural this compound, effectively abolishing IP3R-mediated calcium release[1]. While extensive quantitative comparative data is still emerging, its comparable activity and more accessible synthetic route make it a promising alternative.
Signaling Pathway and Mechanism of Action
The canonical IP3 signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the plasma membrane. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then diffuses through the cytosol and binds to the IP3R on the ER membrane, inducing a conformational change that opens the channel and allows the rapid efflux of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺ concentration triggers a wide array of cellular responses.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
[³H]Inositol 1,4,5-Trisphosphate (IP₃) Receptor Binding Assay
This competitive binding assay is used to determine the affinity of test compounds for the IP3R.
Materials:
-
[³H]IP₃ (specific activity ~20 Ci/mmol)
-
Unlabeled IP₃
-
Test compounds (this compound or analogs)
-
Cell or tissue homogenates (e.g., rat cerebellar membranes)
-
Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 8.3
-
Wash buffer: Binding buffer with 500 mM Tris-HCl
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare membrane homogenates from the tissue of interest and determine the protein concentration.
-
In a microcentrifuge tube, add in the following order:
-
Binding buffer
-
A range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) or unlabeled IP₃ for standard curve.
-
A fixed concentration of [³H]IP₃ (e.g., 1.5 nM).
-
Membrane preparation (e.g., 100 µg of protein).
-
-
Incubate the mixture on ice for 10 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled IP₃ (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using a non-linear regression to determine the EC₅₀ value for the displacement of [³H]IP₃ by the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = EC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[1].
Intracellular Calcium Measurement using Fura-2 AM
This assay measures changes in intracellular calcium concentration in response to IP₃-generating agonists in the presence or absence of inhibitors.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 137 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.2 mM CaCl₂, 11 mM glucose, 10 mM HEPES, pH 7.4
-
Ca²⁺-free HBS (containing 0.5 mM EGTA instead of CaCl₂)
-
IP₃-generating agonist (e.g., ATP, bradykinin, carbachol)
-
Test compounds (this compound or analogs)
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Load cells with Fura-2 AM (e.g., 2-5 µM) in HBS containing a low concentration of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Pre-incubate the cells with the test compound for a defined period.
-
Stimulate the cells with an IP₃-generating agonist.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺ concentration.
-
The inhibitory effect of the test compound is quantified by comparing the peak fluorescence ratio in its presence to that of a vehicle control.
Structure-Activity Relationship (SAR) and Concluding Remarks
The development of synthetic analogs of this compound has provided some initial insights into the structure-activity relationships of this class of compounds. The similar activity of desmethylxestospongin B suggests that the methyl group is not essential for IP3R inhibitory activity, and its absence simplifies chemical synthesis.
The differing activities and off-target effects of Xestospongins C and D highlight the sensitivity of the biological activity to subtle structural modifications of the macrocyclic core. This underscores the importance of careful characterization of any new analog for both on-target potency and off-target effects, particularly against SERCA pumps.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-Xestospongin B: A Guide for Laboratory Professionals
For Immediate Reference: Treat (+)-Xestospongin B as a hazardous chemical waste. Due to the lack of specific inactivation data, chemical neutralization is not recommended. The primary disposal route is through a certified hazardous waste management service.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent and membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Understanding the Hazard Profile
Key Chemical and Physical Properties:
The following table summarizes known properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₉H₅₂N₂O₃ |
| Molecular Weight | 476.7 g/mol [3] |
| Appearance | Solid (Assumed based on related compounds) |
| Solubility | Soluble in ethanol and methanol.[4] |
| Biological Activity | Potent, competitive, and membrane-permeable inhibitor of the IP₃ receptor, blocking IP₃-mediated Ca²⁺ release.[1][2] |
| Hazard Classification | Not formally classified. However, due to its high biological potency, it should be treated as a toxic chemical waste. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of waste generation to its final removal from the laboratory.
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound waste.
III. Detailed Methodologies
1. Waste Segregation:
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weigh boats. This waste should be collected in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Solutions containing this compound (e.g., in organic solvents) must be collected in a separate, compatible waste container. Do not mix with aqueous or other incompatible waste streams.
-
Contaminated Labware: Disposable plasticware, glassware, and sharps (needles, scalpels) that have come into contact with this compound should be considered hazardous waste. Sharps must be placed in a puncture-resistant sharps container.
2. Packaging and Labeling:
-
All waste containers must be in good condition, compatible with the waste, and have a securely fitting screw-top cap.[5]
-
Label each container clearly as soon as waste is added.[5][6] The label must include the words "Hazardous Waste," the full chemical name "this compound," and the names of any other constituents (e.g., solvents).[6][7][8] Also, include the accumulation start date and the responsible researcher's name and lab location.[6]
3. Storage:
-
Store waste containers in a designated and properly labeled satellite accumulation area.[8]
-
Secondary containment (e.g., a plastic tub) is required to contain any potential leaks.[9]
-
Ensure that incompatible wastes are stored separately to prevent dangerous reactions.[9]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
IV. Logical Relationships in Disposal Decision-Making
The decision process for handling materials contaminated with this compound should be straightforward and prioritize safety.
Caption: Decision-making for handling this compound contaminated materials.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions.
References
- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xestospongin B | C29H52N2O3 | CID 10390264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Xestospongin D, Xestospongia sp. A reversible, membrane-permeable blocker of IP3-mediated Ca2+ release (IC50 = 648 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 5. ehs.ucf.edu [ehs.ucf.edu]
- 6. How To Label and Store Hazardous Waste in Your Facility | News Letter Journal [newslj.com]
- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
